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  • Product: 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one
  • CAS: 110506-85-9

Core Science & Biosynthesis

Foundational

structural characterization of 7-benzyloxy-5-hydroxyflavone derivatives

An In-depth Technical Guide to the Structural Characterization of 7-Benzyloxy-5-Hydroxyflavone Derivatives Introduction Flavonoids represent a vast and diverse class of polyphenolic secondary metabolites that are ubiquit...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Characterization of 7-Benzyloxy-5-Hydroxyflavone Derivatives

Introduction

Flavonoids represent a vast and diverse class of polyphenolic secondary metabolites that are ubiquitous in the plant kingdom.[1] Their C6-C3-C6 carbon skeleton forms the basis for a wide array of biological activities, making them a focal point of research in medicinal chemistry and drug development.[1][2] Within this class, 7-benzyloxy-5-hydroxyflavone derivatives serve as crucial synthetic intermediates and possess intriguing pharmacological potential. The benzyloxy group at the 7-position acts as a common protecting group for the 7-hydroxyl of natural flavones like chrysin, enabling selective modification at other positions.[3]

Accurate and unambiguous structural characterization is paramount to understanding structure-activity relationships and ensuring the novelty and purity of synthesized compounds. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the modern spectroscopic and analytical techniques employed to elucidate the structure of 7-benzyloxy-5-hydroxyflavone derivatives. It moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights into the interpretation of complex data sets.

The Molecular Scaffold: Core Structural Features and Their Spectroscopic Implications

The foundational structure of 7-benzyloxy-5-hydroxyflavone (PubChem CID: 5403474) presents unique features that directly influence the outcome of spectroscopic analysis.[4] Understanding these features is the first step in interpreting the data logically.

  • The 5-Hydroxy Group: This hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen at the C4 position. This interaction is a defining characteristic of 5-hydroxyflavones and has two major consequences:

    • It significantly deshields the hydroxyl proton, shifting its resonance to a highly downfield region in the ¹H NMR spectrum.[5]

    • It lowers the vibrational frequency of the C4 carbonyl group in the Infrared (IR) spectrum.[6]

  • The 7-Benzyloxy Group: This bulky substituent influences the electronic environment of the A-ring. Its primary spectroscopic signatures are the benzylic protons (-O-CH₂-Ph) and the additional set of aromatic protons from its own phenyl ring, which must be distinguished from the flavone's B-ring protons in NMR analysis.[7] In mass spectrometry, this group provides a predictable fragmentation point.

  • The Flavone Core: The planarity and conjugation of the flavone system give rise to characteristic signals in UV-Vis spectroscopy. The substitution pattern on the A, B, and C rings can be pieced together using a combination of 1D and 2D NMR techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and informative technique for determining the precise molecular structure of flavone derivatives in solution. It provides detailed information about the carbon-hydrogen framework, substitution patterns, and through-bond/through-space connectivities.

The "Why": Causality in NMR Analysis

NMR is the primary tool not just for confirming the presence of functional groups, but for establishing their exact location. For a synthesized 7-benzyloxy-5-hydroxyflavone derivative, NMR is used to answer critical questions: Did the benzylation occur selectively at the 7-position? What is the substitution pattern on the B-ring? Has the flavone core remained intact during synthesis?

¹H NMR Spectral Signatures

The proton NMR spectrum provides the initial, high-level map of the molecule. Key diagnostic signals are highly predictable for this scaffold.

Proton(s) Typical Chemical Shift (δ, ppm) Multiplicity Rationale and Key Insights
5-OH12.5 - 13.0Singlet (broad)Highly deshielded due to strong intramolecular H-bonding with the C4-carbonyl. Its presence is a hallmark of the 5-hydroxyflavone scaffold.[5]
B-Ring Protons (H-2', H-3', etc.)7.5 - 8.2MultipletsThe substitution pattern on the B-ring dictates the splitting. For an unsubstituted B-ring, H-2'/6' are typically downfield from H-3'/4'/5'.
H-6 & H-86.2 - 6.9Doublets (J ≈ 2-3 Hz)These A-ring protons are meta-coupled. The presence of two doublets in this region is strong evidence for substitution at C5 and C7 only.
H-36.7 - 7.0SingletA characteristic singlet for the C3 proton of the flavone C-ring. Its integration to 1H confirms the flavone (vs. flavonol) core.[8]
Benzyloxy -Ph7.3 - 7.5MultipletProtons of the phenyl ring of the benzyloxy group. Integrates to 5H for an unsubstituted benzyl group.
Benzyloxy -CH₂-5.1 - 5.3SingletThe two benzylic protons are equivalent and appear as a sharp singlet, integrating to 2H. This is a definitive signal for the benzyloxy group.[7]
¹³C NMR Spectral Features

The ¹³C NMR spectrum complements the proton data, confirming the carbon count and providing insight into the electronic environment of each carbon atom.

Carbon(s) Typical Chemical Shift (δ, ppm) Rationale and Key Insights
C4 (C=O)> 180The carbonyl carbon is the most downfield signal, characteristic of flavones.[9]
C2, C5, C7, C9, C4'155 - 166Oxygen-bearing aromatic carbons. C5 and C7 will be in a predictable range, confirming their substitution.
C3, C6, C8, C1090 - 110Protonated and quaternary carbons of the A and C rings. C6 and C8 are typically upfield.
Benzyloxy -CH₂-~70The aliphatic carbon of the benzylic ether linkage. A key identifier.
2D NMR for Unambiguous Assignments

While 1D spectra are powerful, 2D NMR is essential for irrefutable proof of structure, especially for novel derivatives.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, crucial for assigning protons on the B-ring and confirming the H-6/H-8 meta-coupling.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, allowing for the confident assignment of protonated carbons in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment. It shows correlations between protons and carbons over two to three bonds. Key HMBC correlations for this scaffold include:

    • The 5-OH proton to C4, C5, and C10.

    • The H-3 proton to C2, C4, and C1'.

    • The benzylic -CH₂- protons to C7 and the benzylic ipso-carbon.

HMBC_Correlations cluster_protons Key Protons (¹H) cluster_carbons Correlated Carbons (¹³C) p5OH 5-OH C4 C4 (C=O) p5OH->C4 C5 C5 p5OH->C5 C10 C10 p5OH->C10 pH3 H-3 pH3->C4 C2 C2 pH3->C2 C1_prime C1' pH3->C1_prime pCH2 7-OCH₂-Ph C7 C7 pCH2->C7 C_benzyl C (benzyl ipso) pCH2->C_benzyl

Caption: Key HMBC correlations for structural confirmation.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified flavone derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it readily dissolves flavonoids and keeps the acidic 5-OH proton from exchanging.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Transfer the solution to a 5 mm NMR tube.

  • Data Collection: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a spectrometer (≥400 MHz recommended for better resolution). Ensure sufficient scans for ¹³C and 2D experiments to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.[10]

The "Why": Verifying Molecular Formula and Connectivity

The primary goal of MS is to confirm the molecular weight of the synthesized compound, which, when combined with high-resolution data, provides the exact molecular formula.[10] The fragmentation pattern serves as a secondary confirmation of the structure, revealing characteristic losses that align with the proposed arrangement of atoms.

Ionization Techniques

For flavonoid analysis, electrospray ionization (ESI) is the most common technique, often coupled with liquid chromatography (LC-MS). ESI is a soft ionization method that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation.[1]

Characteristic Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting product ions. For 7-benzyloxy-5-hydroxyflavone derivatives, two key fragmentation pathways are expected:

  • Loss of the Benzyl Group: The most prominent fragmentation in positive ion mode is often the cleavage of the benzylic C-O bond, leading to the loss of a benzyl radical (•C₇H₇) or, more commonly, a neutral toluene molecule after rearrangement, resulting in a stable ion. However, the most characteristic fragmentation is the formation of the benzyl cation (m/z 91).

  • Retro-Diels-Alder (RDA) Reaction: A hallmark of flavonoid fragmentation, the RDA reaction involves the cleavage of the C-ring.[11] This cleavage provides information about the substitution on the A and B rings. For example, cleavage across the 1/3 and 4/10 bonds can yield fragments corresponding to the A-ring and the B-ring/C-ring remnant.[11]

High-Resolution Mass Spectrometry (HRMS)

HRMS is indispensable. It measures the mass-to-charge ratio (m/z) with very high accuracy (typically <5 ppm error), allowing for the unambiguous determination of the elemental composition. This differentiates the target compound from potential isomers or impurities with the same nominal mass.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

  • Chromatography: Inject the sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS Detection: Analyze the eluent using an ESI source coupled to a mass analyzer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire full scan MS data to identify the [M+H]⁺ or [M-H]⁻ ion. Subsequently, acquire MS/MS data by selecting the parent ion for collision-induced dissociation (CID).

UV-Vis and Infrared (IR) Spectroscopy: Functional Group Confirmation

While less structurally informative than NMR or MS, UV-Vis and IR spectroscopy are rapid, non-destructive techniques that provide valuable confirmatory data about the electronic system and functional groups.

UV-Vis Spectroscopy

Flavones typically exhibit two major absorption bands in their UV-Vis spectra.[12]

  • Band I (300-400 nm): Arises from the electronic transition in the cinnamoyl system (B-ring and C-ring).[13]

  • Band II (240-280 nm): Arises from the electronic transition in the benzoyl system (A-ring).[13]

The exact position (λₘₐₓ) of these bands is sensitive to the substitution pattern and the solvent used. For 7-benzyloxy-5-hydroxyflavone, λₘₐₓ values are expected to be similar to those of chrysin, though the 7-O-benzylation may cause slight shifts.[14]

Protocol: Dissolve a small amount of the compound in a UV-transparent solvent (e.g., ethanol, methanol) to obtain a dilute solution. Record the absorbance from 200 to 800 nm using a dual-beam UV-Vis spectrophotometer.

Infrared (IR) Spectroscopy

The IR spectrum is used to confirm the presence of key functional groups by identifying their vibrational frequencies.[15]

Functional Group Typical Frequency (cm⁻¹) Significance
O-H Stretch (H-bonded)3000-3400 (broad)Confirms the presence of the 5-hydroxyl group.
Aromatic C-H Stretch3000-3100 (sharp)Indicates the aromatic rings.
C=O Stretch (H-bonded)1650-1665Diagnostic for the flavone C4-carbonyl. The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation and intramolecular H-bonding.[16][17]
Aromatic C=C Stretch1500-1615Multiple bands confirming the aromatic skeleton.
C-O Stretch1000-1300Bands corresponding to the aryl-ether linkages.

Protocol: Prepare a sample by either pressing a KBr pellet containing a small amount of the compound or by using an Attenuated Total Reflectance (ATR) accessory. Record the spectrum, typically from 4000 to 400 cm⁻¹.

X-ray Crystallography: The Definitive Structure

When an unambiguous, solid-state structure is required, single-crystal X-ray diffraction is the gold standard.

The "Why": Absolute Structural Proof

X-ray crystallography provides a three-dimensional model of the molecule as it exists in the crystal lattice.[8] It resolves any ambiguities that may remain after spectroscopic analysis and provides precise data on bond lengths, bond angles, and planarity. This is particularly useful for confirming the regiochemistry of substitution and for studying intermolecular interactions like hydrogen bonding and π-stacking in the solid state.[18][19]

The Process
  • Crystal Growth: The most critical and often challenging step is growing single crystals of sufficient size and quality. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final molecular structure.

Integrated Characterization Strategy

No single technique tells the whole story. A logical, integrated workflow is essential for efficient and accurate structural characterization.

Workflow cluster_synthesis Synthesis & Purification cluster_screening Initial Screening cluster_elucidation Detailed Elucidation cluster_confirmation Final Confirmation start Synthesized Compound (e.g., Column Chromatography) lcms LC-MS Analysis start->lcms Check Purity & MW hrms HRMS lcms->hrms Determine Formula nmr_1d ¹H & ¹³C NMR hrms->nmr_1d Propose Scaffold nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d Assign Structure ftir FTIR nmr_2d->ftir Confirm FGs xray X-ray Crystallography (If single crystal obtained) nmr_2d->xray Absolute Proof uvvis UV-Vis ftir->uvvis Confirm Conjugation final Structure Confirmed uvvis->final xray->final

Caption: An integrated workflow for structural characterization.

Conclusion

The is a systematic process that relies on the convergent power of multiple analytical techniques. The distinct signatures—a strongly deshielded 5-OH proton in ¹H NMR, a characteristic benzylic signal, predictable RDA fragmentation in MS, and a hydrogen-bonded carbonyl in IR—provide a robust analytical fingerprint for this class of compounds. By applying the integrated strategy outlined in this guide, from initial MS screening to definitive 2D NMR and crystallographic analysis, researchers can confidently and accurately elucidate the structures of novel derivatives, paving the way for further investigation into their chemical and biological properties.

References

  • Benfenati, E., et al. (n.d.). Mass Spectrometric Studies of Flavonoids.
  • Kwiecień, A., et al. (2020). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Alvarez-Rivera, G., et al. (2020). Use of mass spectrometry as a tool for the search or identification of flavonoids in Urticaceae. Rodriguésia. Available at: [Link]

  • Vukics, V. & Guttman, A. (2012). Mass Spectroscopic Methods for the Characterization of Flavonoid Compounds. InTech. Available at: [Link]

  • Cuyckens, F. & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry. Available at: [Link]

  • Shoaib, M., et al. (2017). Synthesis, crystal studies and biological evaluation of flavone derivatives. Pakistan Journal of Pharmaceutical Sciences.
  • Shoaib, M., et al. (2017). Summary of crystallographic data and structural parameters of flavone derivatives. ResearchGate. Available at: [Link]

  • Milanova, D., et al. (2011). Infrared spectroscopy of flavones and flavonols. Reexamination of the hydroxyl and carbonyl vibrations in relation to the interactions of flavonoids with membrane lipids. ResearchGate. Available at: [Link]

  • Kopacz, M. & Bartecki, A. (1999). infrared spectrum analysis of some flavonoids. Acta Poloniae Pharmaceutica.
  • Artali, R., et al. (2003). Synthesis, X-ray crystal structure and biological properties of acetylenic flavone derivatives. Il Farmaco. Available at: [Link]

  • Gudi, G., et al. (2006). Fourier Transform Infrared Spectroscopic Analysis of the Polymethoxylated Flavone Content of Orange Oil Residues. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Sigmon, A. J., et al. (2023). Crystal structures of three newly synthesized flavanone hydrazones. IUCr Journals. Available at: [Link]

  • Sułkowska, A., et al. (2023). Investigation of the Membrane Localization and Interaction of Selected Flavonoids by NMR and FTIR Spectroscopy. MDPI. Available at: [Link]

  • SpectraBase. (n.d.). 13C NMR of (3S,5R,7R)-7-(Benzyloxy)-3-[3-(benzyloxy)propyl]-5-hydroxy-14-methoxy-3,4,5,6,7,8-hexahydro-1H-2-benzoxacyclododecin-1-one. SpectraBase. Available at: [Link]

  • Sigmon, A. J., et al. (2025). X-ray structure of flavone byproduct isolated from the α-bromination of 6-hydroxyflavanone. ResearchGate. Available at: [Link]

  • Adaszek, Ł., et al. (2022). FT-IR and FT-Raman fingerprints of flavonoids - A review. PubMed. Available at: [Link]

  • Li, H., et al. (2004). A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. MDPI. Available at: [Link]

  • Alam, S., et al. (2007). Synthesis and Biological Activity of 7-Benzyloxy and 7-Methoxy Flavone. ResearchGate. Available at: [Link]

  • Frański, R., et al. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. MDPI. Available at: [Link]

  • Serdiuk, I. E., et al. (2016). Origin of Spectral Features and Acid–Base Properties of 3,7-Dihydroxyflavone and Its Monofunctional Derivatives in the Ground and Excited States. The Journal of Physical Chemistry A. Available at: [Link]

  • Kuo, Y-H., et al. (2001). Isolation and cytotoxicity of flavonoids from Daphnis Genkwae Flos. Journal of Food and Drug Analysis.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0205051). NP-MRD. Available at: [Link]

  • PubChem. (n.d.). 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one. PubChem. Available at: [Link]

  • Serdiuk, I. E., et al. (2015). 7-Hydroxyflavone Revisited. 2. Substitution Effect on Spectral and Acid–Base Properties in the Ground and Excited States. The Journal of Physical Chemistry A. Available at: [Link]

  • Furer, V. L., et al. (2011). Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. MDPI. Available at: [Link]

  • Hadjipetrou, L. (2016). Flavonols and flavonoids: UV spectroscopic analysis. Wiley Analytical Science. Available at: [Link]

  • ResearchGate. (n.d.). UV-visible absorption spectra of flavone in different solvents. ResearchGate. Available at: [Link]

  • Furer, V. L., et al. (2011). Spectroscopic study of solvent effects on the electronic absorption spectra of flavone and 7-hydroxyflavone in neat and binary solvent mixtures. PubMed. Available at: [Link]

  • Chaturvedula, V. S. P. & Prakash, I. (2012). Flavonoids from Astragalus propinquus. Journal of Chemical and Pharmaceutical Research.
  • Lin, T-K., et al. (2025). Beyond Empirical Trends: Density Functional Theory-Based Nuclear Magnetic Resonance Analysis of Mono-Hydroxyflavone Derivatives. MDPI. Available at: [Link]

  • Singh, R. (2015). Uv-Vis Spectroscopy in Analysis of Phytochemicals.
  • SpectraBase. (n.d.). 5-Hydroxy-7-methoxyflavone. SpectraBase. Available at: [Link]

  • Cornard, J-P. & Merlin, J-C. (2003). Structural and spectroscopic investigation of 5-hydroxyflavone and its complex with aluminium. ResearchGate. Available at: [Link]

  • Wolfbeis, O. S., et al. (1985). pH-Dependent fluorescence spectroscopy. Part 12. Flavone, 7-hydroxyflavone, and 7-methoxyflavone. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • ChEMBL. (n.d.). Compound: 7-HYDROXYFLAVONE (CHEMBL276915). EMBL-EBI. Available at: [Link]

  • Wang, X-J., et al. (2019). Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance. PubMed. Available at: [Link]

  • PubChem. (n.d.). 7-Hydroxyflavone. PubChem. Available at: [Link]

Sources

Exploratory

7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one physicochemical properties and molecular weight

As a Senior Application Scientist, I frequently encounter flavonoids that require precise structural modifications to unlock their pharmacological potential or to serve as precursors for complex natural products. 7-(benz...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter flavonoids that require precise structural modifications to unlock their pharmacological potential or to serve as precursors for complex natural products. 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one , commonly known as 7-O-benzylchrysin , is a prime example of such a molecule. By selectively masking the 7-hydroxyl group of the naturally occurring flavonoid chrysin, we alter its physicochemical properties, enhance its lipophilicity, and direct downstream regioselective synthesis.

This technical guide provides an in-depth analysis of the physicochemical characteristics, mechanistic synthesis, and pharmacological applications of 7-O-benzylchrysin, supported by validated experimental protocols.

Molecular Architecture and Physicochemical Properties

The addition of a benzyl group to the C-7 position of chrysin fundamentally shifts the molecule's interaction with biological membranes and chemical reagents. The bulky, hydrophobic benzyl ether increases the overall molecular weight and significantly elevates the partition coefficient (LogP), which is a critical parameter for drug permeability and target binding affinity.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of 7-O-benzylchrysin, consolidating data from authoritative chemical databases:

PropertyValueReference / Source
IUPAC Name 5-hydroxy-2-phenyl-7-(phenylmethoxy)chromen-4-oneComputed[1]
CAS Registry Number 110506-85-9[2],[3]
Molecular Formula C₂₂H₁₆O₄[2],[3]
Molecular Weight 344.36 g/mol (Exact: 344.105)[3],[4]
Partition Coefficient (LogP) 4.74Calculated[4]
Topological Polar Surface Area (TPSA) 59.67 ŲCalculated[4]
PubChem CID 5403474[2]

Data Interpretation: The high LogP (4.74) indicates strong lipophilicity, making 7-O-benzylchrysin highly permeable through lipid bilayers. The TPSA of 59.67 Ų falls well within the Lipinski Rule of 5 optimal range (< 140 Ų) for favorable oral bioavailability and intracellular target engagement.

Mechanistic Synthesis: The Principle of Regioselectivity

The synthesis of 7-O-benzylchrysin relies on the distinct thermodynamic and electronic environments of the two hydroxyl groups on the chrysin scaffold (C-5 and C-7).

The Causality of Regioselectivity: The hydroxyl group at the C-5 position forms a robust intramolecular hydrogen bond with the adjacent C-4 carbonyl oxygen. This thermodynamic sink significantly reduces both the acidity and the nucleophilicity of the 5-OH. Conversely, the 7-OH is sterically unhindered and lacks this intramolecular stabilization, making it far more acidic (pKa ~ 7.5). By utilizing a mild base such as potassium carbonate (K₂CO₃), we can selectively deprotonate the 7-OH without disrupting the 5-OH hydrogen bond, allowing for an exclusive Sₙ2 alkylation when introduced to[5].

SynthesisWorkflow A Chrysin (5,7-dihydroxyflavone) B K2CO3 / Acetone (Selective Deprotonation) A->B 7-OH Activation C Benzyl Bromide/Chloride (SN2 Alkylation) B->C D 7-O-Benzylchrysin (Target Intermediate) C->D Yield: ~72% E Elbs Oxidation (Wogonin Synthesis) D->E F Suzuki Coupling (8-Aryl Derivatives) D->F

Fig 1: Regioselective synthesis of 7-O-benzylchrysin and downstream derivatization pathways.

Validated Protocol: Regioselective Benzylation of Chrysin

This protocol is designed as a self-validating system to ensure structural integrity.

  • Reaction Setup: Dissolve 1.0 equivalent of chrysin in anhydrous acetone (or DMF for enhanced solubility).

  • Deprotonation: Add 1.2 equivalents of anhydrous K₂CO₃. Stir at room temperature for 15 minutes. Causality: The mild base selectively generates the 7-phenoxide ion. Using a strong base like NaH would risk di-alkylation.

  • Alkylation: Dropwise add 1.05 equivalents of benzyl bromide. Reflux the mixture (approx. 60°C for acetone) for 4-6 hours[5].

  • In-Process Control (TLC): Monitor via silica gel TLC (Eluent: CHCl₃:MeOH 20:1). The successful masking of the polar 7-OH will result in a product spot with a significantly higher R_f value than the starting chrysin[5].

  • Workup & Purification: Filter the K₂CO₃, concentrate the filtrate, and precipitate the product by pouring it into ice water. Recrystallize from methanol.

  • Structural Validation (¹H-NMR): To confirm regioselectivity, perform ¹H-NMR (DMSO-d6). The spectrum must show a new methylene singlet at δ 5.17 ppm (representing the -CH₂- of the benzyl group)[6]. Crucially, the 5-OH proton must remain visible as a sharp, far-downfield singlet (typically δ > 12.0 ppm), proving the intramolecular hydrogen bond remains intact and the 5-OH was not alkylated.

Pharmacological and Synthetic Utility

A. Modulation of P-Glycoprotein (Pgp) in Chemoresistance

Multidrug resistance (MDR) in cancer is frequently driven by the overexpression of P-glycoprotein (Pgp), an ATP-dependent efflux pump that expels chemotherapeutic agents from the cell. Flavonoids are known to bind to the cytosolic domain of Pgp.

Research demonstrates that increasing the hydrophobicity of the flavonoid A-ring via 7-O-benzylation drastically alters its binding affinity[6]. The introduction of the lipophilic benzyl moiety facilitates deeper penetration into the hydrophobic binding pockets of the Pgp cytosolic domain. confirm that 7-O-benzylchrysin acts as a modulator, competitively binding to the pump and thereby sensitizing the cancer cells to intracellular drug accumulation[6].

PgpModulation Drug Chemotherapeutic Agent (Intracellular) Pgp P-Glycoprotein (Pgp) Efflux Pump Drug->Pgp Efflux Drug Efflux (Chemoresistance) Pgp->Efflux Active Transport Sensitization Intracellular Accumulation (Chemosensitization) Pgp->Sensitization Efflux Blocked Modulator 7-O-Benzylchrysin (High LogP Modulator) Inhibition Cytosolic Domain Binding (Fluorescence Quenching) Modulator->Inhibition Hydrophobic Interaction Inhibition->Pgp Inhibits Efflux Pump

Fig 2: Mechanism of P-glycoprotein modulation and chemosensitization by 7-O-benzylchrysin.

B. Precursor for Polyoxygenated Aromatics (Wogonin Synthesis)

7-O-benzylchrysin is an indispensable intermediate in the such as Wogonin (5,7-dihydroxy-8-methoxyflavone), a compound noted for its potent anxiolytic and anticancer properties[7],[8].

If one were to attempt direct hydroxylation of unprotected chrysin, overoxidation and poor regiocontrol would occur[7]. By utilizing 7-O-benzylchrysin, chemists can perform a site-selective Elbs persulfate oxidation directed specifically at the C-8 position. Following hydroxylation, the C-8 position is methylated, and the benzyl group is subsequently removed via catalytic hydrogenation (Pd/C) or acid hydrolysis to yield Wogonin[7],[8].

References

  • National Institutes of Health. "7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one". PubChem. URL: [Link]

  • ChemSrc. "110506-85-9_CAS号:110506-85-9". ChemSrc. URL:[Link]

  • Yamashita, Y., et al. "Short-step syntheses of naturally occurring polyoxygenated aromatics based on site-selective transformation". Bioscience, Biotechnology, and Biochemistry. Taylor & Francis. URL:[Link]

  • Tran, T. D., & Park, H. "APPLICATION OF SUZUKI COUPLING REACTION FOR PREPARATION OF SOME ARYLCHRYSIN ANALOGUES". Sciforum. URL:[Link]

  • Conseil, G., et al. "C-Isoprenylation of Flavonoids Enhances Binding Affinity toward P-Glycoprotein and Modulation of Cancer Cell Chemoresistance". Journal of Medicinal Chemistry. ACS Publications. URL:[Link]

Sources

Foundational

The Role of 7-O-Benzylchrysin in Modulating Cancer Cell Chemoresistance: A Structural Probe for P-glycoprotein Inhibition

Executive Summary Multidrug resistance (MDR) remains one of the most formidable barriers in clinical oncology. This phenomenon is frequently driven by the overexpression of ATP-binding cassette (ABC) transporters, most n...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Multidrug resistance (MDR) remains one of the most formidable barriers in clinical oncology. This phenomenon is frequently driven by the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (Pgp/ABCB1), which actively pumps chemotherapeutic agents out of tumor cells[1]. In the search for novel MDR reversal agents, flavonoids—particularly derivatives of the natural flavone chrysin—have emerged as potent modulators of Pgp[1].

This technical guide explores the specific pharmacological role of 7-O-benzylchrysin , a synthetic O-alkylated flavonoid derivative. While certain C-prenylated flavonoids exhibit robust MDR reversal, 7-O-benzylchrysin serves a different, yet equally critical role: it acts as a highly specific hydrophobic probe. By analyzing its unique binding dynamics, researchers have been able to map the strict steric and electronic requirements of the Pgp cytosolic binding domain, paving the way for next-generation chemoresistance modulators[2].

Mechanistic Framework: Flavonoid-Pgp Interactions

P-glycoprotein utilizes the energy from ATP hydrolysis to efflux a wide spectrum of cytotoxic drugs, including anthracyclines (e.g., daunomycin) and taxanes[1]. Flavonoids are known to bind to the cytosolic nucleotide-binding domains (NBDs) of Pgp, a region that overlaps with both the ATP and steroid-binding sites[1].

The Causality of Structural Modifications

The introduction of hydrophobic moieties (such as benzyl or isoprenyl groups) to the A-ring of chrysin significantly alters its binding affinity to Pgp[1]. However, the position and type of linkage (C-alkylation vs. O-alkylation) dictate the conformational impact on the transporter:

  • C-Alkylation (e.g., 8-prenylchrysin): Induces high maximal quenching of Pgp's intrinsic tryptophan fluorescence, indicating strong overlap with the ATP-binding site and resulting in conformational arrest of the efflux pump[1].

  • O-Alkylation (7-O-benzylchrysin): Exhibits altered binding dynamics. The bulky benzyl group at the 7-hydroxyl position shifts the molecule's interaction toward the steroid-binding region. Consequently, 7-O-benzylchrysin produces very low maximal quenching ( ΔFmax​ )[2]. This demonstrates that while the molecule binds to the cytosolic domain, the O-linkage restricts it from inducing the complete conformational arrest required for potent transport inhibition.

Pgp_Mechanism ChemoDrug Chemotherapeutic Drug (e.g., Daunomycin) Pgp P-glycoprotein (ABCB1) Membrane Transporter ChemoDrug->Pgp Binds to transmembrane domain Efflux Drug Efflux (Chemoresistance) Pgp->Efflux ATP Hydrolysis ChrysinDeriv 7-O-Benzylchrysin & Structural Probes CytosolicDomain Pgp Cytosolic Domain (ATP Binding Site) ChrysinDeriv->CytosolicDomain Hydrophobic Interaction CytosolicDomain->Pgp Modulates Inhibition Altered Tryptophan Quenching (Binding without full inhibition) CytosolicDomain->Inhibition Incomplete conformational arrest Inhibition->Efflux Weakly Prevents

Figure 1: Mechanistic pathway of Pgp-mediated drug efflux and modulation by 7-O-benzylchrysin.

Comparative Efficacy & Structure-Activity Relationship (SAR)

To fully understand the utility of 7-O-benzylchrysin, its pharmacological profile must be contextualized against other chrysin derivatives. The table below summarizes the structure-activity relationship (SAR) data derived from intrinsic fluorescence quenching assays[1],[2].

CompoundStructural ModificationPgp Binding AffinityMaximal Quenching ( ΔFmax​ )Cellular Efflux Inhibition
Chrysin None (Parent Compound)ModerateHighWeak
8-Prenylchrysin C-isoprenylation at C-8HighHighStrong (MDR Reversal)
6,8-Dibenzylchrysin Di-C-benzylationHighLowWeak
7-O-Benzylchrysin O-benzylation at C-7Moderate to HighVery LowWeak/Altered

Data Interpretation: The very low ΔFmax​ of 7-O-benzylchrysin confirms that modifying the C-7 hydroxyl group fundamentally alters the tryptophan environment interaction, serving as a negative constraint in the design of future Pgp inhibitors[2].

Experimental Methodologies

The following self-validating protocols outline the synthesis and biological evaluation of 7-O-benzylchrysin.

Synthesis and Validation of 7-O-Benzylchrysin

The synthesis relies on the site-selective protection of the highly acidic C-7 phenolic hydroxyl group of chrysin[3].

Step-by-Step Protocol:

  • Reaction Setup: Dissolve commercially available chrysin (1.0 eq) in anhydrous acetone under an inert argon atmosphere.

  • Catalysis & Alkylation: Add anhydrous potassium carbonate ( K2​CO3​ , 2.0 eq) followed by dropwise addition of benzyl bromide (1.1 eq)[3].

  • Reflux: Heat the mixture to reflux for 4 to 6 hours.

  • Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC). The successful O-benzylation is validated by a distinct shift in the Rf​ value due to the loss of the polar C-7 hydroxyl group.

  • Purification: Filter the mixture to remove K2​CO3​ salts, concentrate under reduced pressure, and purify via silica gel column chromatography (using a dichloromethane/methanol gradient).

  • Structural Validation: Confirm the structure via 1H -NMR. The defining self-validating peak for 7-O-benzylchrysin is the singlet at δ 5.17 ppm (in DMSO- d6​ ), corresponding to the two protons of the newly attached benzyl CH2​ group[2].

P-glycoprotein Intrinsic Fluorescence Quenching Assay

This assay measures the direct physical interaction between the flavonoid and the Pgp cytosolic domain[1].

Step-by-Step Protocol:

  • Protein Preparation: Purify the recombinant cytosolic domain of Pgp and prepare a 1 μM protein solution in HEPES buffer (pH 7.4).

  • Titration: Successively titrate 7-O-benzylchrysin (from 0.1 to 50 μM ) into the protein solution.

  • Fluorescence Measurement: Measure intrinsic tryptophan fluorescence using a spectrofluorometer set to an excitation wavelength of 290 nm and an emission wavelength of 330 nm.

  • Self-Validation: Run a parallel vehicle control (DMSO < 1%) to establish baseline fluorescence. The assay is validated if the vehicle control shows ΔFmax​<5% . Calculate the dissociation constant ( Kd​ ) using non-linear regression[2].

Flow Cytometry-Based Drug Efflux Assay

To determine the functional impact of 7-O-benzylchrysin on chemoresistance in living cells[1].

Step-by-Step Protocol:

  • Cell Culture: Culture human leukemic K562/R7 cells (which stably overexpress Pgp) in RPMI-1640 medium.

  • Incubation: Incubate 106 cells/mL with 5 μM daunomycin (a fluorescent chemotherapeutic substrate) and varying concentrations of 7-O-benzylchrysin (1-20 μM ) for 30 minutes at 37°C.

  • Self-Validation (Controls):

    • Positive Control: Treat a subset of cells with 5 μM Cyclosporin A (a known Pgp inhibitor) to validate the maximum possible intracellular daunomycin accumulation[1].

    • Negative Control: Use parental, non-resistant K562 cells to establish baseline non-effluxed fluorescence.

  • Analysis: Wash cells twice with ice-cold PBS to halt all efflux activity. Analyze intracellular daunomycin accumulation via flow cytometry (FL2 channel).

Workflow Synth Synthesis of 7-O-Benzylchrysin Purif Purification & NMR Validation Synth->Purif TLC tracking InVitro In Vitro Pgp Binding Assay Purif->InVitro Recombinant Pgp Cell Cellular Efflux Assay (K562/R7 Cells) Purif->Cell Cell culture Fluor Intrinsic Fluorescence Quenching InVitro->Fluor Measure dF_max FlowCyto Flow Cytometry (Daunomycin Accumulation) Cell->FlowCyto Fluorescence analysis

Figure 2: Experimental workflow for synthesizing and evaluating 7-O-benzylchrysin in MDR models.

Conclusion

7-O-benzylchrysin occupies a unique space in the pharmacology of multidrug resistance. Rather than acting as a frontline therapeutic inhibitor, it functions as an indispensable molecular tool. By demonstrating that O-alkylation at the C-7 position results in low maximal quenching of Pgp compared to C-alkylation[2], 7-O-benzylchrysin successfully mapped the precise topological and hydrophobic boundaries of the Pgp cytosolic binding pocket. These structural insights directly guided the rational drug design of highly potent C-prenylated flavonoid inhibitors, significantly advancing the therapeutic strategies aimed at overcoming chemoresistant cancers.

References

  • Comte, G., Daskiewicz, J. B., Bayet, C., Conseil, G., Viornery-Vanier, A., Dumontet, C., Di Pietro, A., & Barron, D. (2001). "C-Isoprenylation of Flavonoids Enhances Binding Affinity toward P-Glycoprotein and Modulation of Cancer Cell Chemoresistance." Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • Tran, T.-D., & Park, H. (2014). "APPLICATION OF SUZUKI COUPLING REACTION FOR PREPARATION OF SOME ARYLCHRYSIN ANALOGUES." Sciforum. URL: [Link]

Sources

Exploratory

Discovery, Natural Occurrence, and Synthetic Evolution of Benzylated Chrysin Derivatives

A Technical Whitepaper for Drug Development Professionals Executive Summary The transition from naturally occurring flavonoids to highly targeted, semi-synthetic derivatives is a cornerstone of modern pharmacognosy. This...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

The transition from naturally occurring flavonoids to highly targeted, semi-synthetic derivatives is a cornerstone of modern pharmacognosy. This whitepaper explores the natural occurrence of the flavonoid chrysin and the chemical rationale behind its synthetic evolution into benzylated derivatives. By detailing the causality of regioselective synthetic protocols and mapping the resulting pharmacological pathways, this guide provides a comprehensive framework for researchers developing next-generation oncology and anti-inflammatory therapeutics.

The Natural Scaffold: Chrysin's Occurrence and Limitations

Chrysin (5,7-dihydroxyflavone) is a naturally occurring hydroxylated flavonoid belonging to the flavone class[1]. It is ubiquitously distributed in plant species and is highly concentrated in apicultural products. For instance, forest honeys contain approximately 5.3 mg/kg of chrysin, while its concentration in propolis can reach an impressive 25 g/L[1]. It is also found in trace amounts (0.17–0.34 mg/kg) in certain mushroom species[1].

Despite its broad spectrum of pharmacological effects—including antioxidant, anti-inflammatory, and hepatoprotective activities—chrysin's clinical translation is severely hampered by its poor aqueous solubility, low bioavailability, and rapid metabolic clearance[2]. In nature, plants overcome similar pharmacokinetic limitations by producing minor secondary metabolites, such as isoprenylated or alkylated flavonoids[3]. Inspired by these natural evolutionary mechanisms, researchers have focused on the chemical modification of chrysin, specifically through benzylation, to expand its chemical space and improve its drug-like properties[2].

Chemical Rationale: The Drive Toward Benzylation

The addition of benzyl groups to the chrysin scaffold serves multiple mechanistic purposes in drug design:

  • Lipophilicity and Cellular Permeability: The introduction of hydrophobic benzyl moieties significantly increases the lipophilicity of the molecule, facilitating better cellular uptake across lipid bilayers.

  • P-Glycoprotein (Pgp) Modulation: C-benzylated and isoprenylated derivatives have been synthesized to study their interaction with Pgp, an efflux pump responsible for multidrug resistance in cancer cells. Alkylation of the A-ring enhances binding affinity to the transporter, leading to intracellular drug accumulation[3].

  • Targeted Receptor Docking: Benzyl-substituted derivatives, particularly those integrated with 1,2,3-triazoles or ester linkages, are structurally optimized to dock into the hydrophobic pockets of critical oncogenic receptors like VEGFR-2[4].

Regioselective Synthesis: Overcoming the 5,7-Dihydroxy Challenge

A core challenge in the synthesis of benzylated chrysin derivatives is achieving regioselectivity. Chrysin possesses two hydroxyl groups at the C5 and C7 positions. The 5-OH group forms a strong intramolecular hydrogen bond with the C4 carbonyl oxygen, making it less acidic and less reactive than the 7-OH group.

However, standard benzylation protocols using strong bases (e.g., K2CO3 in acetone) indiscriminately deprotonate both hydroxyl groups, yielding a mixture of mono- and bis-benzyl chrysin[5]. To achieve pure 7-O-monobenzylation, a self-validating protocol utilizing a milder base (NaHCO3) in a polar aprotic solvent (acetonitrile) is required[5].

G A Chrysin (5,7-dihydroxyflavone) B NaHCO3 (Mild Base) Selective 7-OH Deprotonation A->B Optimal Pathway E K2CO3 (Strong Base) Non-selective Deprotonation A->E Suboptimal Pathway C Benzyl Chloride in Dry CH3CN (Reflux 20h) B->C D 7-O-Benzyl Chrysin (>90% Yield) C->D F 5,7-Bisbenzyl Chrysin (Undesired Byproduct) E->F

Chemical logic for the regioselective 7-O-monobenzylation of chrysin.

Protocol: Regioselective 7-O-Monobenzylation of Chrysin

Objective: Synthesize 7-O-benzyl chrysin with >90% yield while preventing 5-O-benzylation.

  • Preparation: In a 100 mL round-bottom flask, dissolve chrysin (2.3 g, 0.0090 mol) in 50 mL of dry acetonitrile (CH3CN)[6].

  • Reagent Addition: Add benzyl chloride (1.26 g, 0.0099 mol) and anhydrous NaHCO3 (3.8 g, 0.0452 mol)[6].

    • Causality Check: NaHCO3 is explicitly chosen because its pKa is sufficient to deprotonate the free 7-OH but too weak to disrupt the hydrogen-bonded 5-OH, ensuring strict regioselectivity[5].

  • Reaction Execution: Heat the mixture to reflux (approx. 82°C) under continuous stirring for 20 hours[6].

    • Validation Loop: Monitor via Thin Layer Chromatography (TLC) until the starting material is completely consumed and no bisbenzyl byproduct is detected.

  • Workup: Filter the hot mixture and wash the filter cake with hot acetone to maximize product recovery[6].

  • Isolation: Evaporate the filtrate to dryness at 50°C under reduced pressure to yield a brownish viscous mass that solidifies upon standing (approx. 92% yield)[6].

  • Analytical Validation: Confirm the structure via 1H NMR spectroscopy. The presence of a sharp singlet around 12.5 ppm confirms that the 5-OH remains intact and unalkylated, validating the regioselectivity of the protocol[6].

Pharmacological Profiling & Mechanistic Pathways

The structural evolution from natural chrysin to its benzylated derivatives unlocks potent pharmacological pathways, particularly in oncology.

VEGFR-2 Inhibition & Apoptosis Chrysin hybrids featuring benzyl-substituted 1,2,3-triazoles have been rationally designed using molecular docking to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[4]. By integrating key hydrogen-bonding groups with the hydrophobic benzyl moiety, these derivatives effectively suppress tumor angiogenesis[4]. Furthermore, specific benzyloxy-substituted derivatives (e.g., bearing N'-arylideneacetohydrazide moieties) act as potent caspase-3/7 activators, triggering apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231)[7].

Pathway A Benzylated Chrysin Derivatives B VEGFR-2 Binding & Inhibition A->B C Caspase-3/7 Activation A->C D Angiogenesis Suppression B->D E Apoptosis Induction (MCF-7 / MDA-MB-231) C->E F Tumor Growth Arrest D->F E->F

Pharmacological pathways of benzylated chrysin derivatives in cancer models.

Quantitative Data: Comparative Cytotoxicity

The addition of benzyl groups drastically reduces the half-maximal inhibitory concentration (IC50) required to halt cancer cell proliferation compared to the natural chrysin scaffold.

Compound DesignationStructural ModificationMCF-7 IC50 (μM)MDA-MB-231 IC50 (μM)HepG2 IC50 (μM)
Natural Chrysin None (5,7-dihydroxyflavone)> 50.0> 50.074.97[8]
Compound 13 Benzyl/Phenyl triazole at C520.5[8]N/AN/A
Compound 3e Benzyloxy + N'-arylideneacetohydrazide< 12.0[7]< 6.5[7]N/A
Compound 27 Spirooxindole carbamate derivativeN/AN/A2.50[2]

Note: Lower IC50 values indicate higher cytotoxic potency. The data clearly illustrates that hydrophobic modifications, such as benzyloxy substitutions, enhance the anti-tumor efficacy of the chrysin scaffold.

Conclusion

While chrysin is a highly abundant natural product with a proven safety profile, its utility as a standalone therapeutic agent is limited by its pharmacokinetics. The discovery and synthesis of benzylated chrysin derivatives represent a critical bridge between natural product chemistry and targeted drug design. By employing regioselective synthetic methodologies, researchers can systematically enhance the lipophilicity, receptor binding affinity, and apoptotic induction capabilities of the chrysin scaffold, paving the way for next-generation oncology therapeutics.

References
  • [1] Title: Chrysin | Encyclopedia MDPI Source: encyclopedia.pub URL:[Link]

  • [8] Title: Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation Source: mdpi.com URL:[Link]

  • [2] Title: Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation (NIH) Source: nih.gov URL:[Link]

  • [4] Title: Synthesis of chrysin hybrids with benzyl-substituted 1,2,3-triazoles Source: researchgate.net URL:[Link]

  • [5] Title: Regioselectivity in Benzylation of Chrysin Source: researchgate.net URL:[Link]

  • [3] Title: C-Isoprenylation of Flavonoids Enhances Binding Affinity toward P-Glycoprotein and Modulation of Cancer Cell Chemoresistance Source: acs.org URL:[Link]

  • [6] Title: Regioselectivity in Benzylation of Chrysin (Asian Pubs) Source: asianpubs.org URL:[Link]

  • [7] Title: Design, synthesis, and biologic evaluation of novel chrysin derivatives as cytotoxic agents and caspase-3/7 activators Source: dovepress.com URL:[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one

Application Note: Regioselective Synthesis of 7-O-Benzylchrysin Target Compound: 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one (7-O-Benzylchrysin) Application: Intermediate for the synthesis of polyoxygenated bioacti...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 7-O-Benzylchrysin

Target Compound: 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one (7-O-Benzylchrysin) Application: Intermediate for the synthesis of polyoxygenated bioactive flavonoids (e.g., wogonin, norwogonin) and targeted drug discovery[1].

Mechanistic Rationale & Regioselectivity

The synthesis of 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one from the naturally occurring flavonoid chrysin (5,7-dihydroxy-2-phenyl-4H-chromen-4-one) relies on a critical principle of thermodynamic control and regioselectivity.

Chrysin possesses two hydroxyl groups at the C5 and C7 positions. The C5-hydroxyl group is situated in close spatial proximity to the C4-carbonyl group, forming a strong, stable intramolecular hydrogen bond. This hydrogen bonding significantly reduces the acidity and nucleophilicity of the C5-OH. Conversely, the C7-hydroxyl group is sterically unhindered and exhibits higher acidity.

By utilizing a mild base such as potassium carbonate ( K2​CO3​ ), the C7-OH is selectively deprotonated to form a phenoxide anion without disrupting the C5-OH hydrogen bond. Subsequent introduction of an electrophile (benzyl bromide or benzyl chloride) results in an SN​2 alkylation exclusively at the 7-position, yielding the mono-protected 7-O-benzylchrysin[2].

G A Chrysin (5,7-dihydroxyflavone) B K2CO3 Deprotonation (Selective at C7-OH) A->B Mild Base C Intramolecular H-Bonding (Protects C5-OH) A->C Thermodynamic Control D SN2 Alkylation with Benzyl Halide B->D + BnBr / BnCl C->B Directs Regioselectivity E 7-O-Benzylchrysin (Target Compound) D->E Precipitation / Extraction

Fig 1: Regioselective synthesis workflow of 7-O-benzylchrysin via C5-OH protection.

Experimental Methodologies

To accommodate different laboratory capabilities, two validated protocols are provided: a conventional thermal reflux method[2] and a rapid, microwave-assisted phase-transfer method[3].

Protocol A: Conventional Thermal Alkylation (Acetone Reflux)

This method is highly scalable and utilizes standard laboratory glassware, making it ideal for multi-gram intermediate preparation.

Reagents:

  • Chrysin: 1.0 equivalent

  • Potassium carbonate ( K2​CO3​ , anhydrous): 1.5 equivalents

  • Benzyl bromide ( BnBr ): 1.1 equivalents

  • Acetone (anhydrous): Reaction solvent

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend chrysin in anhydrous acetone (approx. 10 mL per gram of chrysin).

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ to the suspension. Stir at room temperature for 15 minutes to initiate phenoxide formation.

  • Alkylation: Add benzyl bromide dropwise to the stirring mixture via syringe.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 60 °C) under an inert atmosphere (nitrogen or argon).

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Chloroform:Methanol (20:1) or Hexane:Ethyl Acetate (3:1). The reaction typically reaches completion within 4 to 6 hours[2].

  • Workup: Once complete, cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the inorganic salts ( K2​CO3​ and KBr ).

  • Isolation: Concentrate the filtrate under reduced pressure. Pour the resulting residue into ice-cold distilled water to precipitate the crude product.

  • Purification: Filter the solid, wash thoroughly with cold water, and recrystallize from methanol or ethanol to yield 7-O-benzylchrysin as a pale yellow solid.

Protocol B: Microwave-Assisted Phase-Transfer Synthesis

This protocol significantly reduces reaction time and utilizes a phase-transfer catalyst (TBAB) to enhance the nucleophilic substitution efficiency in a polar aprotic solvent[3].

Reagents:

  • Chrysin: 0.39 mmol (approx. 100 mg)

  • Potassium carbonate ( K2​CO3​ ): 0.59 mmol (1.5 equivalents)

  • Tetrabutylammonium bromide (TBAB): 0.039 mmol (0.1 equivalents)

  • Benzyl chloride ( BnCl ): 0.49 mmol (1.25 equivalents)

  • N,N-Dimethylformamide (DMF): 4 mL

Step-by-Step Procedure:

  • Preparation: In a 25-mL PTFE microwave-safe vessel, dissolve chrysin, K2​CO3​ , and TBAB in 4 mL of DMF.

  • Reagent Addition: Add benzyl chloride to the solution. Seal the vessel according to the microwave reactor's specifications.

  • Irradiation: Subject the mixture to 8 successive 2.5-minute microwave irradiation cycles at 240 W. Crucial: Allow a pause time between each irradiation period to allow the internal temperature to return to 25 °C, preventing thermal degradation of the solvent and reagents[3].

  • Quenching: Transfer the cooled mixture to a beaker and dilute with 15 mL of distilled water.

  • Acidification: Carefully acidify the aqueous mixture with 6 N HCl until a pH of 3-4 is reached.

  • Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel column chromatography or recrystallization to obtain the pure title compound.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes of the two protocols to assist researchers in selecting the appropriate methodology for their workflow.

ParameterProtocol A (Thermal Reflux)Protocol B (Microwave-Assisted)
Primary Solvent Anhydrous AcetoneN,N-Dimethylformamide (DMF)
Electrophile Benzyl Bromide ( BnBr )Benzyl Chloride ( BnCl )
Catalyst NoneTetrabutylammonium bromide (TBAB)
Reaction Time 4 - 6 hours20 minutes (8 x 2.5 min cycles)
Temperature ~60 °C (Reflux)Microwave Heating (240 W)
Scalability High (Multi-gram scale)Low-Medium (Milligram to Gram scale)
Expected Yield 75% - 85%80% - 90%

References

  • APPLICATION OF SUZUKI COUPLING REACTION FOR PREPARATION OF SOME ARYLCHRYSIN ANALOGUES Source: Sciforum URL: [Link]

  • C-Isoprenylation of Flavonoids Enhances Binding Affinity toward P-Glycoprotein and Modulation of Cancer Cell Chemoresistance Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Short-step syntheses of naturally occurring polyoxygenated aromatics based on site-selective transformation Source: Taylor & Francis URL:[Link]

Sources

Application

Application Note: Purification of 7-Benzyloxy-5-hydroxyflavone via Silica Gel Column Chromatography

Introduction & Scope In the development of novel therapeutics, flavonoid scaffolds have emerged as highly versatile pharmacophores. Specifically, derivatives of chrysin (5,7-dihydroxyflavone) have demonstrated significan...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

In the development of novel therapeutics, flavonoid scaffolds have emerged as highly versatile pharmacophores. Specifically, derivatives of chrysin (5,7-dihydroxyflavone) have demonstrated significant potential in antiviral (e.g., anti-dengue) and anti-cancer applications[1]. The synthesis of these advanced analogs frequently requires the selective functionalization of the flavonoid core. 7-Benzyloxy-5-hydroxyflavone serves as a critical intermediate in this process, allowing for the protection of the highly reactive 7-hydroxyl group while leaving the 5-hydroxyl group available for downstream modifications (such as selective acetylation or alkylation)[2],[3].

This application note provides a comprehensive, field-validated protocol for the purification of 7-benzyloxy-5-hydroxyflavone from a crude benzylation mixture using normal-phase silica gel column chromatography.

Mechanistic Insights: Synthesis & Chromatography

The Causality of Regioselectivity

The synthesis of 7-benzyloxy-5-hydroxyflavone is achieved via the regioselective monobenzylation of chrysin under mild basic conditions (e.g., K₂CO₃ or NaHCO₃ in acetone or acetonitrile)[4],[3]. The selectivity is driven by the intrinsic electronic properties of the chrysin molecule. The 5-hydroxyl group forms a strong intramolecular hydrogen bond with the adjacent C-4 carbonyl oxygen. This chelation significantly reduces the nucleophilicity and increases the pKa of the 5-OH group compared to the free 7-OH group. Consequently, the 7-OH is preferentially deprotonated and alkylated by benzyl chloride[4].

Chromatographic Logic

Despite high regioselectivity, the crude reaction mixture inevitably contains three primary components:

  • 5,7-Dibenzyloxyflavone (Bis-benzylated overreaction product)

  • 7-Benzyloxy-5-hydroxyflavone (Target mono-benzylated product)

  • Unreacted Chrysin (Starting material)

Successful separation relies on the differential hydrogen-bonding capacities of these molecules with the highly polar silanol groups of the silica gel stationary phase[2].

ChromatographicLogic Silica Silica Gel (Stationary Phase) Highly Polar Surface Bis 5,7-Dibenzyloxyflavone No free OH | Lowest Polarity Elutes First Silica->Bis Weak Interaction Mono 7-Benzyloxy-5-hydroxyflavone 1 free OH (H-bonded) | Medium Polarity Elutes Second Silica->Mono Moderate Interaction Chrysin Chrysin 2 free OH | Highest Polarity Elutes Last Silica->Chrysin Strong Interaction

Fig 1. Chromatographic logic and elution order based on hydrogen bonding capacity.

  • 5,7-Dibenzyloxyflavone lacks free hydroxyl groups, exhibiting the weakest interaction with silica. It elutes first under low-polarity conditions.

  • 7-Benzyloxy-5-hydroxyflavone possesses one free hydroxyl group. However, because this 5-OH is intramolecularly hydrogen-bonded to the C-4 carbonyl, its interaction with the silica stationary phase is attenuated, resulting in intermediate polarity.

  • Chrysin possesses two free hydroxyl groups (one unchelated), forming strong intermolecular hydrogen bonds with the silica, making it the most polar and the last to elute[2].

Experimental Design & Workflow

To ensure a self-validating purification system, this protocol utilizes dry loading and a step-gradient elution strategy . Flavonoids exhibit notoriously poor solubility in non-polar solvents (like hexane). Attempting to wet-load the crude mixture in a polar solvent (like pure ethyl acetate or DMF) will disrupt the column equilibrium, causing severe band broadening and co-elution. Dry loading circumvents this by pre-adsorbing the mixture onto a small amount of silica, ensuring a perfectly narrow initial band.

PurificationWorkflow A 1. Crude Mixture (Chrysin + Benzylated products) B 2. Dry Loading (Adsorption onto Silica) A->B D 4. Gradient Elution (Hexane:EtOAc) B->D C 3. Column Packing (Slurry Method) C->B Prepared Column E 5. TLC Fraction Analysis (UV 254 nm) D->E F 6. Pooling & Concentration (Pure Target Compound) E->F

Fig 2. Step-by-step workflow for the purification of 7-benzyloxy-5-hydroxyflavone.

Detailed Step-by-Step Protocol

Pre-Chromatography Preparation: Dry Loading
  • Dissolution: Dissolve the crude reaction mixture completely in a highly volatile, polar solvent (e.g., Acetone or Tetrahydrofuran). Ensure no particulate matter remains.

  • Adsorption: Add dry silica gel (230–400 mesh) to the solution. The mass of the silica should be approximately 3 to 4 times the mass of the crude mixture.

  • Evaporation: Transfer the flask to a rotary evaporator. Remove the solvent under reduced pressure at 40°C until the silica gel becomes a completely dry, free-flowing powder. Self-Validation Check: If the powder clumps or sticks to the glass, residual solvent remains. Continue drying, as residual polar solvent will ruin the separation.

Column Packing (Slurry Method)
  • Prepare a slurry of silica gel (approx. 30-50 times the mass of the crude sample) in the initial mobile phase: 10% Ethyl Acetate in Hexane .

  • Pour the slurry smoothly into a glass chromatography column. Tap the sides gently to release trapped air bubbles and ensure uniform packing.

  • Allow the solvent to drain until the liquid level is exactly 1 mm above the silica bed. Carefully add a 1 cm protective layer of washed sea sand.

Sample Application and Gradient Elution
  • Loading: Carefully pour the dry-loaded sample powder evenly onto the sand layer. Top with another 1 cm layer of sea sand to prevent disturbance during solvent addition.

  • Elution Execution: Elute the column using the optimized step-gradient outlined in Table 1 . Collect fractions in standard test tubes (e.g., 20 mL fractions for a 50 g silica column).

Table 1: Step-Gradient Elution Program

Column Volume (CV)Hexane (%)Ethyl Acetate (%)Target Eluent / Rationale
1 - 39010Flushes out the non-polar 5,7-dibenzyloxyflavone.
4 - 68020Transition phase; prevents sudden heat of solvation.
7 - 127030Elutes target 7-benzyloxy-5-hydroxyflavone.
13 - 155050Flushes out highly polar unreacted Chrysin.
In-Process Validation: TLC Fraction Analysis
  • Spot every third fraction onto a silica gel 60 F₂₅₄ TLC plate[1].

  • Co-spot the original crude mixture and pure chrysin standard on the same plate for reference.

  • Develop the plate in a mobile phase of Hexane:Ethyl Acetate (2:1 v/v) [1].

  • Visualize under UV light at 254 nm and 365 nm. Flavonoids possess highly conjugated aromatic systems and appear as distinct dark spots against the fluorescent green background at 254 nm.

Table 2: Expected Quantitative TLC Data (Hexane:EtOAc 2:1)

CompoundRelative PolarityApprox. Retention Factor ( Rf​ )
5,7-DibenzyloxyflavoneLow0.75 - 0.85
7-Benzyloxy-5-hydroxyflavone Medium 0.45 - 0.55
Chrysin (Starting Material)High0.15 - 0.25
Pooling and Recovery
  • Combine all fractions containing a single spot matching the Rf​ of ~0.50.

  • Evaporate the pooled fractions under reduced pressure to yield 7-benzyloxy-5-hydroxyflavone as a pale yellow solid[1].

  • Optional: Recrystallize from Ethyl Acetate/Hexane for analytically pure material[2].

References

  • Troubleshooting 5-Acetoxy-7-hydroxyflavone synthesis impurities Source: Benchchem URL:2

  • Design, synthesis, in vitro, in silico, and SAR studies of flavone analogs towards anti-dengue activity Source: PMC (National Institutes of Health) URL:1

  • Regioselectivity in Benzylation of Chrysin Source: Asian Journal of Chemistry URL:4

  • (PDF) Regioselectivity in Benzylation of Chrysin Source: ResearchGate URL:3

Sources

Method

Application Note &amp; Protocol: A Guided Synthesis of 8-Arylchrysin Analogues via 7-O-Benzylchrysin Intermediates

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract Chrysin (5,7-dihydroxyflavone) is a natural flavonoid that exhibits a wide array of pharmacological activities, including anti-inflammato...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysin (5,7-dihydroxyflavone) is a natural flavonoid that exhibits a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] However, its therapeutic potential is often limited by factors such as poor bioavailability.[1][3] To enhance its drug-like properties and explore structure-activity relationships (SAR), synthetic modification is essential. The introduction of an aryl moiety at the C8 position of the chrysin scaffold has been identified as a promising strategy for developing analogues with potent biological activities.[1][4] This guide provides a detailed, in-depth protocol for the synthesis of 8-arylchrysin analogues, employing a robust strategy that hinges on the selective protection of the 7-hydroxyl group with a benzyl ether. This intermediate, 7-O-benzylchrysin, facilitates a subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the introduction of diverse aryl groups at the C8 position, followed by a clean deprotection step.

The Strategic Imperative of 7-O-Benzylation

The chrysin molecule possesses two hydroxyl groups at positions C5 and C7. Direct functionalization of the A-ring at C8 is challenging without first differentiating these two hydroxyls.

  • C5-OH: This hydroxyl group forms a strong intramolecular hydrogen bond with the C4-carbonyl oxygen. This chelation significantly reduces its nucleophilicity and reactivity, making it a "naturally protected" group.[5][6]

  • C7-OH: In contrast, the C7-hydroxyl group is more accessible and reactive, making it the preferred site for electrophilic attack, such as alkylation.[3][7]

Therefore, a selective protection of the C7-OH is the critical first step. The benzyl group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal via catalytic hydrogenolysis, a mild method that preserves the integrity of the final product.[7][8][9] This strategy ensures that the subsequent C8-functionalization reactions proceed with high regioselectivity.

Protocol 1: Synthesis of 7-O-Benzylchrysin (Intermediate 1)

This protocol details the selective benzylation of chrysin at the C7 position using a modified Williamson ether synthesis.

Causality: The use of a mild base like sodium bicarbonate (NaHCO₃) in a polar aprotic solvent like acetonitrile provides excellent conditions for the selective O-alkylation of the more acidic 7-OH group, leaving the chelated 5-OH group untouched.[6][10]

G chrysin Chrysin (5,7-Dihydroxyflavone) reagents Benzyl Chloride (BnCl) NaHCO₃ Acetonitrile (CH₃CN) Reflux chrysin->reagents product 7-O-Benzylchrysin (Intermediate 1) reagents->product

Caption: Reaction scheme for the synthesis of 7-O-benzylchrysin.

Methodology:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add chrysin (1.0 eq), anhydrous sodium bicarbonate (5.0 eq)[10], and dry acetonitrile to create a slurry.

  • Reagent Addition: Add benzyl chloride (1.1 eq) to the stirring mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 20-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 2:1 Ethyl Acetate:Petroleum Ether).

  • Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the residue with hot acetone.

  • Isolation: Evaporate the combined filtrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude product from ethanol to obtain 7-O-benzylchrysin as a solid.

Expected Results & Validation:

Parameter Expected Value
Yield ~92%[6]
Appearance Yellowish solid
Melting Point ~177-178 °C[6]
¹H NMR Key signals: δ ~5.2 (s, 2H, -CH₂-Ph), δ ~12.5 (s, 1H, 5-OH)[6]

| Mass Spec (EIMS) | m/z: 344 (M⁺)[6] |

Protocol 2: Synthesis of 8-Aryl-7-O-benzylchrysin via Suzuki-Miyaura Coupling

This core transformation is achieved in a two-step sequence: regioselective iodination at the C8 position, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach is highly versatile, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.[11][12]

Causality: The electron-donating effects of the 5-OH and 7-OBn groups activate the A-ring for electrophilic aromatic substitution. The C8 position is sterically accessible and electronically favored for iodination. The subsequent Suzuki-Miyaura reaction is a powerful and reliable method for C-C bond formation, tolerant of numerous functional groups, making it ideal for complex molecules like flavonoids.[11][13][14]

G cluster_0 Step 2a: Iodination cluster_1 Step 2b: Suzuki Coupling start 7-O-Benzylchrysin reagents1 N-Iodosuccinimide (NIS) CH₃CN start->reagents1 iodo_intermediate 8-Iodo-7-O-benzylchrysin reagents1->iodo_intermediate reagents2 Pd(PPh₃)₄ Na₂CO₃ Toluene/EtOH/H₂O iodo_intermediate->reagents2 aryl_boronic Arylboronic Acid aryl_boronic->reagents2 final_intermediate 8-Aryl-7-O-benzylchrysin (Intermediate 2) reagents2->final_intermediate

Caption: Workflow for the two-step synthesis of 8-aryl-7-O-benzylchrysin.

Methodology: Step 2a - Iodination

  • Setup: Dissolve 7-O-benzylchrysin (1.0 eq) in acetonitrile in a round-bottom flask protected from light.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) in one portion.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 15 minutes.

  • Isolation: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 8-iodo-7-O-benzylchrysin.

Methodology: Step 2b - Suzuki-Miyaura Cross-Coupling

  • Setup: In a Schlenk flask, combine 8-iodo-7-O-benzylchrysin (1.0 eq), the desired arylboronic acid (1.5 eq), and sodium carbonate (Na₂CO₃) (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent & Degassing: Add a solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes. Causality: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degassing is crucial for reaction efficiency.

  • Reaction: Heat the mixture to reflux (around 90-100°C) under an inert atmosphere for 12-18 hours, monitoring by TLC.

  • Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to afford the target 8-aryl-7-O-benzylchrysin analogue.

Versatility of the Suzuki Coupling: This protocol can be adapted for a wide range of arylboronic acids to generate a library of analogues.

Arylboronic Acid Corresponding 8-Aryl Substituent Expected Yield Range
Phenylboronic acid 8-Phenyl 70-85%
4-Methoxyphenylboronic acid 8-(4-Methoxyphenyl) 75-90%
4-Fluorophenylboronic acid 8-(4-Fluorophenyl) 65-80%

| Pyridine-4-boronic acid | 8-(Pyridin-4-yl) | 50-70%[1][4] |

Protocol 3: Deprotection to Yield Final 8-Arylchrysin Analogues

The final step is the removal of the benzyl protecting group to unmask the 7-hydroxyl group, yielding the target 8-arylchrysin. Catalytic hydrogenolysis is the method of choice for its mild conditions and clean conversion.

Causality: Palladium on carbon (Pd/C) is a highly efficient heterogeneous catalyst for the cleavage of benzyl ethers in the presence of hydrogen gas.[7][15] The reaction proceeds at room temperature and atmospheric pressure, and the by-product (toluene) is volatile and easily removed. The catalyst itself is simply filtered off, simplifying purification.[9]

G start 8-Aryl-7-O-benzylchrysin reagents H₂ (gas, 1 atm) 10% Pd/C Ethanol/Ethyl Acetate start->reagents product 8-Arylchrysin (Final Product) reagents->product

Caption: Debenzylation via catalytic hydrogenolysis.

Methodology:

  • Setup: Dissolve the 8-aryl-7-O-benzylchrysin analogue (1.0 eq) in a suitable solvent (e.g., a 1:1 mixture of ethanol and ethyl acetate) in a flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the substrate) under an inert atmosphere.

  • Reaction: Evacuate the flask and backfill with hydrogen gas (H₂) from a balloon. Stir the suspension vigorously at room temperature for 6-12 hours.

  • Monitoring: Monitor the reaction by TLC. The product spot should be significantly more polar than the starting material.

  • Work-up: Upon completion, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final 8-arylchrysin product, which can be further purified by recrystallization if necessary.

Overall Synthetic Workflow

G A Chrysin B 7-O-Benzylchrysin A->B Protocol 1 (Benzylation) C 8-Iodo-7-O-benzylchrysin B->C Protocol 2a (Iodination) D 8-Aryl-7-O-benzylchrysin C->D Protocol 2b (Suzuki Coupling) E 8-Arylchrysin (Final Product) D->E Protocol 3 (Debenzylation)

Caption: Complete synthetic pathway from chrysin to 8-arylchrysin analogues.

Troubleshooting and Expert Insights

  • Incomplete Benzylation (Protocol 1): If both mono- and di-benzylated products are observed, consider using a milder base like NaHCO₃ over K₂CO₃ and ensure reagents are anhydrous.[10]

  • Low Yield in Suzuki Coupling (Protocol 2b): This is often due to catalyst deactivation. Ensure the reaction mixture is thoroughly degassed before heating. The purity of the boronic acid is also critical.

  • Stalled Deprotection (Protocol 3): If the hydrogenolysis is slow, the catalyst may be poisoned. Ensure the substrate is free of any sulfur-containing impurities. The catalyst activity can be improved by using a fresh batch or by adding a few drops of acetic acid to the reaction mixture.

References

  • Musa, M. A., et al. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 18(4), 4299–4334. [Link]

  • Che, H., et al. (2011). A chrysin analog exhibited strong inhibitory activities against both PGE2 and NO production. European Journal of Medicinal Chemistry, 46(9), 4657-4660. [Link]

  • Zhao, X., et al. (2017). C-H Functionalization via Remote Hydride Elimination: Palladium Catalyzed Dehydrogenation of ortho-Acyl Phenols to Flavonoids. Organic Letters, 19(5), 976–979. [Link]

  • ResearchGate. (2025). A Chrysin Analogue Exhibited Strong Inhibitory Activities Against both PGE2 and NO Production. ResearchGate Publication. [Link]

  • ResearchGate. (Date not available). Optimization of Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate Publication. [Link]

  • Al-Ostoot, F. H., et al. (2019). Design, synthesis, and biologic evaluation of novel chrysin derivatives as cytotoxic agents and caspase-3/7 activators. Dove Medical Press, Volume 14, 233-249. [Link]

  • Omonga, I. N., et al. (2018). Facile synthesis and biological evaluation of chrysin derivatives. ResearchGate Publication. [Link]

  • Zhao, X., et al. (2017). C-H Functionalization via Remote Hydride Elimination: Palladium Catalyzed Dehydrogenation of ortho-Acyl Phenols to Flavonoids. PubMed, 28257158. [Link]

  • Academia.edu. (Date not available). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Academia.edu. [Link]

  • Panda, A. K., et al. (2010). Simple synthetic processes for chrysin, norwogonin and their derivatives. International Journal of Research in Ayurveda & Pharmacy, 1(1), 225-233. [Link]

  • MDPI. (2025). Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation. MDPI. [Link]

  • Zhao, X., et al. (2017). C–H Functionalization via Remote Hydride Elimination: Palladium Catalyzed Dehydrogenation of ortho-Acyl Phenols to Flavonoids. Organic Letters, 19(5), 976–979. [Link]

  • Chlebek, J., et al. (2022). Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 27(3), 963. [Link]

  • Cole, K. P., et al. (2017). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 2(3), 386-395. [Link]

  • National Institutes of Health. (Date not available). Antioxidant Motifs in Flavonoids: O–H versus C–H Bond Dissociation. PMC. [Link]

  • National Institutes of Health. (Date not available). Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages. PMC. [Link]

  • Zhao, P., et al. (2024). Synthesis and biological evaluation of chrysin derivatives containing α-lipoic acid for the treatment of inflammatory bowel disease. Frontiers in Pharmacology. [Link]

  • Zhao, P., et al. (2024). Synthesis and biological evaluation of chrysin derivatives containing α-lipoic acid for the treatment of inflammatory bowel disease. PubMed, 38800185. [Link]

  • Wang, D., et al. (2011). Synthesis, biological evaluation of chrysin derivatives as potential immunosuppressive agents. European Journal of Medicinal Chemistry, 46(1), 317-324. [Link]

  • ACS Publications. (2023). Regioselective Hydroxylation of Flavonoids by Transition-Metal-Catalyzed C–H Bond Oxidation. Organic Letters. [Link]

  • Common Organic Chemistry. (Date not available). Benzyl Protection. commonorganicchemistry.com. [Link]

  • Panda, A. K., et al. (2010). SIMPLE SYNTHETIC PROCESSES FOR CHRYSIN, NORWOGONIN AND THEIR DERIVATIVES. ResearchGate Publication. [Link]

  • Tan, T., et al. (2009). Synthesis of C(7) modified chrysin derivatives designing to inhibit beta-ketoacyl-acyl carrier protein synthase III (FabH) as antibiotics. Bioorganic & Medicinal Chemistry, 17(17), 6336-6343. [Link]

  • National Institutes of Health. (Date not available). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC. [Link]

  • Panda, A. K., et al. (2008). Regioselectivity in Benzylation of Chrysin. Asian Journal of Chemistry, 20(2), 1645-1648. [Link]

  • Oikawa, M., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2263–2271. [Link]

  • ResearchGate. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. ResearchGate Publication. [Link]

  • Organic Chemistry Portal. (Date not available). Benzyl Ethers - Protecting Groups. organic-chemistry.org. [Link]

  • Szőllősi, A., et al. (2020). Synthesis and In Vitro Anticancer Evaluation of Novel Chrysin and 7-Aminochrysin Derivatives. Molecules, 25(4), 896. [Link]

  • ResearchGate. (2022). Palladium-catalysed C−H glycosylation for synthesis of C-aryl glycosides. ResearchGate Publication. [Link]

  • MDPI. (2025). Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential. MDPI. [Link]

  • ResearchGate. (2025). Regioselectivity in Benzylation of Chrysin. ResearchGate Publication. [Link]

  • MDPI. (2024). Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. MDPI. [Link]

  • University of California, San Diego. (Date not available). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. classes.chemistry.ucsd.edu. [Link]

  • ResearchGate. (2025). Methods of Protection/Deprotection of Hydroxy Groups in the Synthesis of Polyhydroxy Flavonols. ResearchGate Publication. [Link]

  • Mandge, V. G., et al. (2012). The Synthesis of Benzopyran Analogues with Variation at C-2, C-4 and C-7 Positions. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 373-376. [Link]

  • Hamada, S., et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry. [Link]

  • So, C. M., et al. (Date not available). General, Efficient, and Chemoselective Suzuki-Miyaura Coupling of (Hetero)aryl Chlorides Catalyzed by a Robust and Reusable Alkyl-based Phosphine Ligand System. [Source not available]. [Link]

  • Kumar, A., & Kumar, V. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Worldwide Journal of Multidisciplinary Research and Development. [Link]

  • ResearchGate. (Date not available). Palladium-Catalyzed Asymmetric C–H Arylation for the Synthesis of Planar Chiral Benzothiophene-Fused Ferrocenes. ResearchGate Publication. [Link]

  • Daugulis, O., et al. (2010). Intramolecular palladium-catalyzed alkane C-H arylation from aryl chlorides. Journal of the American Chemical Society, 132(31), 10898–10907. [Link]

Sources

Application

Application Note: Solubility and Handling Guidelines for 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one in DMSO

Executive Summary 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one, commonly known as 7-O-benzylchrysin , is a highly lipophilic flavonoid derivative. In pharmacological research, it is primarily investigated for its ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one, commonly known as 7-O-benzylchrysin , is a highly lipophilic flavonoid derivative. In pharmacological research, it is primarily investigated for its capacity to modulate P-glycoprotein (P-gp) efflux pumps, a critical mechanism for reversing multidrug resistance in various cancer cell lines[1].

Due to the addition of the bulky, hydrophobic benzyl ether group at the C-7 position, this compound exhibits extreme aqueous insolubility. However, it demonstrates excellent solubility in dipolar aprotic solvents. This application note provides a comprehensive, causality-driven protocol for the preparation, handling, and aqueous dilution of 7-O-benzylchrysin in Dimethyl Sulfoxide (DMSO), ensuring maximum stability and assay reproducibility.

Physicochemical Profiling and Solvation Dynamics

To understand the handling requirements of 7-O-benzylchrysin, one must first analyze its thermodynamic solvation profile. The parent compound, chrysin, possesses an aqueous solubility of less than 0.1 mg/mL[2]. The benzylation of the C-7 hydroxyl group removes a key hydrogen-bond donor while increasing the overall lipophilicity (LogP) of the molecule.

The Causality of Solvent Selection

Thermodynamic dissolution studies on chrysin-based flavonoids reveal that their solvation is an endothermic, entropy-driven process[3]. According to the KAT-LSER (Kamlet-Abboud-Taft Linear Solvation Energy Relationship) model, chrysin derivatives achieve optimal solvation in dipolar aprotic solvents like DMSO[4]. DMSO acts as a powerful hydrogen-bond acceptor and utilizes strong dipole-dipole interactions to disrupt the robust crystalline lattice of the flavonoid, a process that water cannot replicate[4].

Quantitative Data Summary
Property / ParameterValue / Specification
IUPAC Name 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one
Common Name 7-O-Benzylchrysin
Molecular Formula C₂₂H₁₆O₄
Molecular Weight 344.36 g/mol
Aqueous Solubility Practically Insoluble (< 0.1 mg/mL)
DMSO Solubility Limit ≥ 25 mg/mL (~72.6 mM)
Optimal Stock Concentration 10 mM to 50 mM
Long-Term Storage (Solid) -20°C, desiccated, protected from light

Biological Context: Mechanism of Action

Before preparing the compound for in vitro assays, it is crucial to understand its biological target. 7-O-benzylchrysin acts as a competitive inhibitor of the P-glycoprotein (P-gp) efflux pump. By preventing the efflux of chemotherapeutic agents, it promotes intracellular drug accumulation, thereby sensitizing resistant cancer cells[1].

Pathway A 7-O-Benzylchrysin (Lipophilic Flavonoid) B P-Glycoprotein (P-gp) Efflux Pump A->B Inhibits C Intracellular Drug Accumulation B->C Prevents Efflux D Chemosensitization of Cancer Cells C->D Promotes

Modulation of P-glycoprotein-mediated chemoresistance by benzylated chrysin derivatives.

Step-by-Step Protocol: Preparation of DMSO Stock Solutions

This protocol is designed as a self-validating system . Every step includes the mechanistic reasoning (the "why") to prevent common handling errors that lead to invisible micro-precipitation.

Phase 1: Stock Preparation (50 mM)
  • Equilibration: Allow the lyophilized 7-O-benzylchrysin powder to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Cold powder will immediately condense atmospheric moisture upon opening. Because water is a potent anti-solvent for this compound, even trace moisture will drastically reduce its solubility in DMSO.

  • Weighing: Weigh 17.22 mg of 7-O-benzylchrysin into a sterile, amber glass vial or a light-blocking microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Endothermic Solvation: Vortex vigorously for 30 seconds. Place the vial in a water bath sonicator set to 37°C for 5–10 minutes.

    • Causality: As established, the dissolution of flavonoid crystals is endothermic[3]. Applying mild thermal and acoustic energy provides the necessary kinetic energy to overcome the lattice enthalpy without degrading the molecule.

  • Filtration: If sterilization is required for cell culture, pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter .

    • Causality: Standard PES (Polyethersulfone) or cellulose acetate filters will partially dissolve in 100% DMSO, leaching toxic extractables into your stock and ruining downstream biological assays.

Protocol A 1. Weigh 7-O-Benzylchrysin (Anhydrous Conditions) B 2. Add 100% DMSO (Cell Culture Grade) A->B C 3. Vortex & Sonicate (Water bath, 37°C, 5 min) B->C D 4. Sterile Filter (0.22 µm PTFE) C->D E 5. Aliquot & Store (-20°C to -80°C) D->E F 6. Quality Control (Microscopy for Precipitation) E->F

Workflow for the preparation, filtration, and storage of 7-O-benzylchrysin DMSO stock solutions.
Phase 2: Storage and Aliquoting
  • Aliquot Generation: Divide the 50 mM stock into 20 µL to 50 µL single-use aliquots.

  • Inert Gas Purging: If available, gently blow a stream of Argon or Nitrogen gas over the open tubes before capping.

  • Freezing: Store immediately at -20°C or -80°C.

    • Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles draw moisture into the stock solution, leading to concentration degradation and precipitation over time. Single-use aliquots bypass this failure point.

Aqueous Dilution and The "Solvent Shift" Phenomenon

The most critical point of failure when working with 7-O-benzylchrysin occurs during dilution into aqueous cell culture media (e.g., DMEM or RPMI). When a high-concentration DMSO stock is injected into water, the DMSO rapidly diffuses outward. The lipophilic flavonoid is left stranded in an aqueous environment, causing it to instantly crash out of solution (micro-precipitation).

Protocol for Aqueous Dilution
  • Pre-warm Media: Ensure the aqueous buffer or culture media is pre-warmed to 37°C.

  • Vortex-Assisted Dropwise Addition: Create a vortex in the aqueous media using a magnetic stirrer or vortex mixer. Add the DMSO stock dropwise directly into the center of the vortex.

    • Causality: This ensures instantaneous dispersal, preventing localized areas of high compound/low DMSO concentration that trigger nucleation and crystal growth.

  • DMSO Tolerance Limit: Ensure the final concentration of DMSO in the assay does not exceed 0.1% to 0.5% (v/v) . For a 50 mM stock, a 1:1000 dilution yields a 50 µM working concentration with 0.1% DMSO, which is generally well-tolerated by mammalian cells and maintains compound solubility.

Self-Validation Step: The Tyndall Effect Test

To verify that your aqueous dilution was successful and no invisible micro-precipitation occurred:

  • Shine a standard laser pointer through the transparent tube containing your final diluted media.

  • If the beam path becomes highly visible (scattering light), colloidal micro-crystals have formed. The solution must be discarded. If the beam passes through cleanly, the compound is properly solvated.

References

  • C-Isoprenylation of Flavonoids Enhances Binding Affinity toward P-Glycoprotein and Modulation of Cancer Cell Chemoresistance. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Solubility of Chrysin in Ethanol and Water Mixtures. Journal of Chemical & Engineering Data, ACS Publications. URL:[Link]

  • Systematic study on solubility of chrysin in different organic solvents: The synergistic effect of multiple intermolecular interactions on the dissolution process. Journal of Molecular Liquids, ResearchGate. URL:[Link]

  • Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential. PMC, National Institutes of Health (NIH). URL:[Link]

Sources

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 7-Benzyloxy-5-hydroxyflavone Derivatives

Executive Summary Flavonoids, particularly chrysin (5,7-dihydroxyflavone) derivatives, are privileged scaffolds in drug discovery, exhibiting potent anti-inflammatory, antioxidant, and anticancer properties[1]. Structura...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Flavonoids, particularly chrysin (5,7-dihydroxyflavone) derivatives, are privileged scaffolds in drug discovery, exhibiting potent anti-inflammatory, antioxidant, and anticancer properties[1]. Structural modifications at the A-ring, specifically the introduction of aryl groups at the C-8 position, significantly enhance lipophilicity and biological efficacy, such as the inhibition of PGE2 production[1]. The Suzuki-Miyaura cross-coupling reaction is the premier method for constructing these complex C-C bonds[2]. However, the polyhydroxylated nature of flavones necessitates strategic protecting group chemistry and regioselective functionalization[3]. This application note details the causal logic, optimized conditions, and self-validating protocols for the Suzuki coupling of 7-benzyloxy-5-hydroxyflavone derivatives.

Mechanistic Rationale & Experimental Design

Designing a successful cross-coupling workflow for flavones requires understanding the electronic and steric environment of the benzopyran core:

  • Regioselective Protection: Chrysin possesses two phenolic hydroxyls. The 7-OH is highly acidic and sterically accessible, allowing for regioselective benzylation to yield 7-benzyloxy-5-hydroxyflavone[1]. The 5-OH is intentionally left unprotected; its strong intramolecular hydrogen bond with the C-4 carbonyl renders it unreactive to standard alkylation, yet it plays a crucial role in directing subsequent electrophilic substitutions[4].

  • Electrophilic Halogenation: To establish the coupling partner, the flavone must be halogenated. The synergistic electron-donating effects of the 5-OH and 7-OBn groups strongly activate the C-8 (and C-6) positions[2]. Iodination is preferred over bromination because the resulting C-I bond undergoes oxidative addition with Pd(0) much more rapidly, enabling milder Suzuki coupling conditions and higher yields[1].

  • The Suzuki Catalytic Cycle: The coupling involves three fundamental steps: (a) Oxidative addition of the 8-iodo-flavone to the Pd(0) catalyst; (b) Transmetalation with an arylboronic acid, which is strictly dependent on base-mediated activation to a boronate complex; and (c) Reductive elimination to form the new C-C bond and regenerate the catalyst[5].

Synthetic Workflow & Logical Relationships

Workflow N1 1. Chrysin (5,7-diOH) N2 2. Protection (7-OBn, 5-OH) N1->N2 BnBr, K2CO3 Acetone N3 3. Halogenation (8-Iodo) N2->N3 I2, AcOH Regioselective N4 4. Suzuki Coupling (8-Aryl) N3->N4 Ar-B(OH)2, Pd(0) Base, Heat N5 5. Deprotection (Final Flavone) N4->N5 BBr3 or H2/Pd-C Cleavage

Synthetic workflow from Chrysin to 8-Arylchrysin via Suzuki-Miyaura coupling.

Quantitative Data: Optimization of Suzuki Coupling Parameters

The success of the Suzuki-Miyaura reaction on halogenated flavones is highly dependent on the catalyst-base-solvent triad. The table below summarizes empirical optimization data for coupling 8-iodo-7-benzyloxy-5-hydroxyflavone with standard arylboronic acids.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Causality & Notes
Pd(PPh₃)₄ (5 mol%)K₂CO₃1,4-Dioxane / H₂O (4:1)9082 - 88Optimal. Biphasic system; water dissolves the base to facilitate critical boronate formation[5].
Pd(dppf)Cl₂ (5 mol%)Cs₂CO₃Toluene / H₂O (3:1)10075 - 80Bidentate ligand prevents catalyst deactivation, useful for sterically hindered boronic acids.
Pd(OAc)₂ / SPhos K₃PO₄DMF / H₂O (5:1)8085 - 92Electron-rich SPhos ligand accelerates oxidative addition; ideal for deactivated arylboronic acids[3].
Pd(PPh₃)₄ (5 mol%)Et₃NTHF (Anhydrous)70< 30Failure. Lack of aqueous inorganic base severely inhibits the transmetalation step.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 8-Iodo-7-benzyloxy-5-hydroxyflavone (Electrophilic Halogenation)

This protocol assumes the prior regioselective benzylation of chrysin to 7-benzyloxy-5-hydroxyflavone using benzyl bromide and K₂CO₃ in refluxing acetone[1].

  • Reagent Preparation: Dissolve 7-benzyloxy-5-hydroxyflavone (1.0 eq) in glacial acetic acid (0.2 M concentration) at room temperature.

  • Halogenation: Add Iodine (I₂, 1.1 eq) and periodic acid (H₅IO₆, 0.3 eq) to the solution.

    • Causality: Periodic acid acts as an oxidant to regenerate electrophilic iodine from the byproduct HI, ensuring complete atom economy and driving the equilibrium forward[4].

  • Reaction Monitoring: Stir at room temperature for 4-6 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material and the emergence of a lower-Rf, highly UV-active spot indicates success.

  • Workup: Quench the reaction by pouring it into an ice-cold saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce unreacted I₂. Extract with dichloromethane, wash with brine, dry over MgSO₄, and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling
  • System Purging (Critical Step): In a Schlenk flask, combine 8-iodo-7-benzyloxy-5-hydroxyflavone (1.0 eq), the desired arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and deionized water (0.1 M relative to the flavone).

    • Causality: Dioxane solubilizes the hydrophobic flavone, while water is strictly required to dissolve K₂CO₃, generating the reactive[Ar-B(OH)₃]⁻ species required for transmetalation[5].

  • Degassing: Sparge the mixture with Argon for 15 minutes.

    • Causality: Pd(0) complexes are highly susceptible to oxidation. Dissolved O₂ will prematurely terminate the catalytic cycle, resulting in the precipitation of inactive "palladium black"[5].

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.05 eq) under a positive stream of Argon. Seal the flask and heat to 90°C for 8-12 hours.

  • Self-Validation & Verification:

    • In-Process: A color change from bright yellow to dark brown/black often indicates catalyst degradation. If this occurs before starting material consumption (via HPLC), re-degassing and a catalyst spike may be required.

    • Post-Reaction: ¹H-NMR validation is definitive. The disappearance of the C-8 proton singlet (typically ~6.5 ppm in the starting material) and the appearance of new aromatic multiplet signals (7.2 - 7.8 ppm) confirms successful C-C bond formation[1].

  • Purification: Filter through a pad of Celite to remove palladium residues. Extract the filtrate with EtOAc, concentrate, and purify via flash chromatography.

References

  • Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. MDPI.
  • APPLICATION OF SUZUKI COUPLING REACTION FOR PREPARATION OF SOME ARYLCHRYSIN ANALOGUES. Sciforum.
  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. NIH.
  • Total Synthesis of the Pyranoisoflavone Kraussianone 1 and Related Isoflavones.
  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.

Sources

Application

Application Notes and Protocols for In Vitro Cell Culture Dosing and Preparation of 7-O-benzylchrysin

Introduction: Unlocking the Therapeutic Potential of 7-O-benzylchrysin 7-O-benzylchrysin, a derivative of the naturally occurring flavonoid chrysin (5,7-dihydroxyflavone), represents a promising class of compounds with s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of 7-O-benzylchrysin

7-O-benzylchrysin, a derivative of the naturally occurring flavonoid chrysin (5,7-dihydroxyflavone), represents a promising class of compounds with significant therapeutic potential. Chrysin and its analogues have been investigated for a wide range of biological activities, including anti-inflammatory, antioxidant, and notably, anticancer effects.[1] The strategic benzylation at the 7-hydroxy position can modify the compound's physicochemical properties, such as lipophilicity, potentially enhancing its cellular uptake and biological activity compared to the parent compound, chrysin.

The in vitro evaluation of 7-O-benzylchrysin is a critical first step in elucidating its mechanism of action and therapeutic efficacy. However, like many flavonoids, 7-O-benzylchrysin is characterized by poor aqueous solubility, presenting a significant challenge for accurate and reproducible dosing in cell culture experiments. This guide provides a comprehensive framework for the preparation and dosing of 7-O-benzylchrysin in in vitro cell culture systems, ensuring scientific integrity and minimizing experimental artifacts arising from improper handling of this water-insoluble compound.

Physicochemical Properties of 7-O-benzylchrysin

A thorough understanding of the physicochemical properties of 7-O-benzylchrysin is fundamental to designing robust in vitro experiments.

PropertyValueRationale and Implications
Chemical Formula C₂₂H₁₆O₄The elemental composition dictates the molecular weight, which is essential for accurate concentration calculations.
Molecular Weight 344.36 g/mol Precise molecular weight is critical for preparing stock solutions of known molarity.
Solubility Poorly soluble in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).The hydrophobicity of the compound necessitates the use of an organic solvent for stock solution preparation. DMSO is the most common and recommended solvent for this purpose in cell culture applications.[2][3][4][5][6]
Stability Susceptible to degradation in aqueous solutions.Flavonoids can be unstable in cell culture media due to oxidation and pH-dependent degradation. This necessitates careful handling and consideration of media replacement schedules.[7][8][9][10]

Protocol 1: Preparation of 7-O-benzylchrysin Stock Solution

The cornerstone of accurate in vitro dosing is the preparation of a high-concentration, sterile stock solution. Due to the poor aqueous solubility of 7-O-benzylchrysin, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

Causality Behind Experimental Choices:
  • High Concentration Stock: Preparing a concentrated stock solution (e.g., 10-50 mM) allows for the addition of a very small volume to the cell culture medium to achieve the desired final concentration. This minimizes the final concentration of the solvent (DMSO), which can be toxic to cells at higher concentrations.[2][3][6][11]

  • 100% DMSO for Serial Dilutions: When preparing a dose-response curve, it is crucial to perform serial dilutions of the compound in 100% DMSO before adding it to the culture medium. This ensures that the final concentration of DMSO remains constant across all treatment groups, isolating the effect of the compound from any solvent-induced artifacts.[4][12][13][14][15]

  • Sterility: All steps must be performed under aseptic conditions to prevent microbial contamination of the cell cultures.

Step-by-Step Methodology:
  • Calculate the Required Mass: Based on the desired stock concentration and volume, calculate the mass of 7-O-benzylchrysin required using the following formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

  • Weighing: Accurately weigh the calculated amount of 7-O-benzylchrysin powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile, cell culture-grade DMSO to the microcentrifuge tube.

  • Solubilization: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in the dissolution of poorly soluble compounds.[13] Visually inspect the solution to ensure there are no visible particles.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dosing of Cells with 7-O-benzylchrysin

This protocol outlines the preparation of working solutions and the subsequent treatment of cells in culture.

Workflow for Dosing Adherent Cells:

Dosing_Workflow cluster_prep Preparation of Working Solutions cluster_dosing Cell Dosing stock 1. Prepare Serial Dilutions in 100% DMSO intermediate 2. Dilute DMSO Stocks in Culture Medium stock->intermediate To achieve final concentrations treat 4. Replace Medium with Working Solutions seed 3. Seed Cells and Allow Attachment (24h) seed->treat After cell attachment incubate 5. Incubate for Desired Duration

Caption: Workflow for preparing and dosing adherent cells with 7-O-benzylchrysin.

Step-by-Step Methodology:
  • Prepare Serial Dilutions in 100% DMSO:

    • Thaw an aliquot of the 7-O-benzylchrysin stock solution.

    • Perform a series of dilutions in 100% DMSO to create a range of concentrations that are 1000x the desired final concentrations. For example, to achieve final concentrations of 1 µM, 10 µM, and 100 µM, prepare 1 mM, 10 mM, and 100 mM solutions in DMSO.[14]

  • Prepare Working Solutions in Culture Medium:

    • Warm the appropriate cell culture medium to 37°C.

    • For each desired final concentration, add 1 µL of the corresponding 1000x DMSO stock to 999 µL of pre-warmed culture medium. This will result in a final DMSO concentration of 0.1%.[5][14]

    • Prepare a vehicle control by adding 1 µL of 100% DMSO to 999 µL of culture medium.

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate at the desired density and allow them to adhere and stabilize for 24 hours.

    • After 24 hours, carefully aspirate the existing medium from the wells.

    • Gently add the prepared working solutions (including the vehicle control and a media-only control) to the respective wells.

  • Incubation:

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Note on Stability: Due to the potential for flavonoid degradation in culture media, for longer incubation periods (> 24 hours), it is advisable to replace the treatment media every 24 hours to ensure a consistent concentration of the compound.[7][8][10] A preliminary experiment to assess the stability of 7-O-benzylchrysin in your specific cell culture medium is recommended.

Protocol 3: Assessment of Cell Viability using the MTS Assay

The MTS assay is a colorimetric method for assessing cell viability. It is based on the reduction of the MTS tetrazolium compound by viable cells to generate a colored formazan product that is soluble in cell culture media.

Experimental Workflow for MTS Assay:

MTS_Assay_Workflow cluster_assay MTS Assay Protocol add_mts 1. Add MTS Reagent to each well incubate_mts 2. Incubate for 1-4 hours at 37°C add_mts->incubate_mts Allow color development read_absorbance 3. Measure Absorbance at 490 nm incubate_mts->read_absorbance Quantify formazan product

Caption: A streamlined workflow for performing the MTS cell viability assay.

Step-by-Step Methodology:
  • Prepare MTS Reagent: Prepare the MTS reagent according to the manufacturer's instructions. This typically involves dissolving the MTS powder in a sterile buffer.[16][17]

  • Add MTS Reagent: At the end of the treatment period with 7-O-benzylchrysin, add the appropriate volume of MTS reagent to each well of the multi-well plate (typically 20 µL for a 96-well plate containing 100 µL of medium).[16][17]

  • Incubate: Incubate the plate for 1-4 hours at 37°C in a humidified incubator, protected from light. The incubation time should be optimized for the specific cell line being used.

  • Measure Absorbance: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the media-only (background) wells from all other absorbance readings.

    • Express the viability of the treated cells as a percentage of the vehicle control cells.

Trustworthiness and Self-Validation

To ensure the trustworthiness of your experimental results, the following controls are essential:

  • Vehicle Control: Cells treated with the same final concentration of DMSO as the compound-treated cells. This is critical to differentiate the effects of the compound from any solvent-induced effects.[5][15]

  • Untreated Control: Cells cultured in medium alone to represent 100% viability.

  • Media-Only Control (Blank): Wells containing only culture medium and the MTS reagent to determine the background absorbance.

References

  • Synthesis and In Vitro Anticancer Evaluation of Novel Phosphonium Derivatives of Chrysin. (2025). Molecules. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. [Link]

  • Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf. [Link]

  • From what concentration of DMSO is harmful to cell in vivo and vitro?. ResearchGate. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. [Link]

  • What the concentration of DMSO you use in cell culture assays?. ResearchGate. [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

  • Ligand serial dilution. NanoTemper Technologies. [Link]

  • How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution?. ResearchGate. [Link]

  • MTS Tetrazolium Assay Protocol. Creative Bioarray. [Link]

  • MTS assay in THP-1 cells. EU-NCL. [Link]

  • Serially diluting compounds while keeping DMSO concentration the same. Protocol Online. [Link]

  • Fate of the flavonoid quercetin in human cell lines: chemical instability and metabolism. PubMed. [Link]

  • Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents. ACS Sustainable Chemistry & Engineering. [Link]

  • Determining the Intracellular Concentrations of Flavonoids in MDA-MB-231 Cells Using HPLC. CORE. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 7-O-Benzylchrysin Aqueous Solubility in Biological Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of highly lipophilic flavonoid derivatives in in vitro biological assa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of highly lipophilic flavonoid derivatives in in vitro biological assays. 7-O-benzylchrysin is a classic "brick dust" compound—it exhibits high target affinity but abysmal aqueous solubility.

This guide provides mechanistically grounded, self-validating workflows to overcome precipitation, ensure accurate dosing, and prevent solvent-induced artifacts in your biological assays.

The Mechanistic Root of the Problem

Why does 7-O-benzylchrysin precipitate so aggressively? Native chrysin (5,7-dihydroxyflavone) is already poorly water-soluble (~1.01 µg/mL)[1]. However, its 7-hydroxyl group is weakly acidic and provides minimal hydrogen bonding and ionization potential. By synthesizing 7-O-benzylchrysin, you have fundamentally altered its physicochemical profile:

  • Eliminated the primary ionizable group (7-OH).

  • Introduced a bulky, lipophilic moiety (benzyl ring), drastically increasing the partition coefficient (LogP).

  • Increased crystal lattice energy via enhanced intermolecular π−π stacking between the benzyl and chromen-4-one rings.

When you dissolve this compound in 100% DMSO and spike it directly into an aqueous medium, the rapid change in solvent polarity causes immediate thermodynamic rejection of the solute. This leads to "solvent-shift precipitation" (crashing out), resulting in inconsistent cellular dosing and false negatives in your assays.

Comparative Solubilization Strategies

Before modifying your assay, review the empirical limitations of common solubilization strategies to select the most scientifically sound approach.

StrategyMechanismMax Safe Concentration in AssayEfficacy for 7-O-BenzylchrysinKey Limitations / Artifacts
DMSO (Co-solvent) Disrupts solute-solute interactions≤ 0.1% (v/v) for >24h assays; ≤ 0.5% for acute (<4h)Poor. Compound crashes upon aqueous dilution.>0.1% induces caspase-3 cleavage, alters membrane permeability, and confounds viability data.
Tween-80 / Triton X-100 Micellar solubilizationCell-line dependent (often < 0.05%)Moderate.High risk of membrane lysis and protein denaturation.
RAMEB (Cyclodextrin) Supramolecular host-guest inclusionUp to 100 µM complex concentrationExcellent. High stability constant (~1200 M⁻¹)[1].Requires lyophilization to form a true solid inclusion complex prior to assay.
SBECD (Cyclodextrin) Supramolecular host-guest inclusionUp to 100 µM complex concentrationExcellent. High stability constant (~1000 M⁻¹)[1].Slightly lower permeability enhancement compared to RAMEB[1].
Experimental Protocols & Workflows
Protocol A: The "Solvent-Shift" Mitigation Protocol (For low-concentration assays < 1 µM)

If you must use DMSO, you must prevent localized supersaturation during the spike-in phase.

  • Prepare a 1000X Stock : Dissolve 7-O-benzylchrysin in 100% anhydrous DMSO.

  • Pre-dilution Cascade : Do not pipette the 1000X stock directly into the cell culture well. Instead, prepare a 10X intermediate solution in pre-warmed (37°C) complete culture medium containing 10% Fetal Bovine Serum (FBS). The serum proteins (e.g., BSA) act as temporary carrier proteins.

  • Self-Validating Step (Visual Verification) : Incubate the 10X intermediate at 37°C for 10 minutes. Inspect under a microscope at 40X magnification. Causality check: If microcrystals are visible, the thermodynamic barrier is too high, the DMSO approach has failed, and you must proceed to Protocol B.

  • Final Dilution : Add the 10X intermediate to the assay wells to reach a 1X final concentration (Final DMSO ≤ 0.1%).

Protocol B: Supramolecular Encapsulation via RAMEB (Recommended for > 1 µM assays)

To achieve true aqueous solubility without solvent toxicity, we utilize Randomly Methylated β -Cyclodextrin (RAMEB). RAMEB forms a 1:1 or 1:2 host-guest inclusion complex, shielding the hydrophobic benzyl and flavone rings within its hydrophobic cavity while presenting a hydrophilic exterior[1].

Step-by-Step Lyophilization Method:

  • Solution Preparation : Dissolve RAMEB in ultra-pure water to a concentration of 10 mM.

  • Drug Addition : Dissolve 7-O-benzylchrysin in a minimal volume of absolute ethanol. Add this dropwise to the RAMEB solution to achieve a 1:1 or 1:2 (Drug:CD) molar ratio.

  • Equilibration : Stir the mixture magnetically at room temperature for 24 hours in the dark to ensure thermodynamic equilibrium of the inclusion complex.

  • Solvent Removal : Evaporate the ethanol under reduced pressure (rotary evaporator) at 30°C.

  • Self-Validating Step (Filtration) : Filter the remaining aqueous solution through a 0.45 µm PTFE syringe filter. Causality check: Because uncomplexed 7-O-benzylchrysin is practically insoluble in water, any uncomplexed drug will remain as a solid suspension and be retained by the filter. The filtrate contains only the successfully solubilized complex.

  • Lyophilization : Freeze the filtrate at -80°C and lyophilize for 48 hours to obtain the solid 7-O-benzylchrysin-RAMEB inclusion complex.

  • Reconstitution : Dissolve the lyophilized powder directly in your aqueous assay buffer or cell culture medium.

Process Visualization

Troubleshooting Start 7-O-benzylchrysin Precipitates in Media CheckDMSO Check Final DMSO % Is it > 0.1%? Start->CheckDMSO ReduceDMSO Reduce to ≤ 0.1% Use Serum Pre-dilution CheckDMSO->ReduceDMSO Yes AddCD Switch to Cyclodextrins (RAMEB or SBECD) CheckDMSO->AddCD No, still precipitates ReduceDMSO->AddCD Precipitates Success Proceed with Biological Assay ReduceDMSO->Success Soluble Complexation Perform Lyophilization Complexation Protocol AddCD->Complexation TestViability Run Cell Viability with Vehicle Control Complexation->TestViability TestViability->Success

Logical decision tree for resolving 7-O-benzylchrysin precipitation in biological assays.

Mechanism Drug 7-O-benzylchrysin (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation CD RAMEB / SBECD (Hydrophilic Exterior) CD->Complex Host-Guest Interaction Cell Target Cell Membrane (e.g., Caco-2) Complex->Cell Enhanced Aqueous Diffusion Effect Intracellular Target Engagement Cell->Effect Drug Release & Permeation

Supramolecular encapsulation of 7-O-benzylchrysin by cyclodextrins enhances cellular uptake.

Frequently Asked Questions (FAQs)

Q: I increased my DMSO concentration to 1% to keep 7-O-benzylchrysin in solution, but my control cells are dying. Why? A: DMSO is not biologically inert. While often used as a universal solvent, concentrations above 0.1% (v/v) induce significant cellular stress. Studies on human cells demonstrate that DMSO concentrations >0.1% induce caspase-3 and PARP-1 cleavage (hallmarks of apoptosis) and alter membrane lipid dynamics. To maintain scientific integrity, your final DMSO concentration must remain ≤0.1%, and you must always run a vehicle-matched control.

Q: Can I just heat the media to dissolve the compound? A: No. Heating the media will temporarily increase the kinetic solubility of 7-O-benzylchrysin, but as the media cools to 37°C in the incubator, the solution will become supersaturated. The compound will nucleate and form microcrystals over time. These crystals can settle on adherent cells, causing localized physical toxicity and false-positive readouts in colorimetric assays (like MTT) due to light scattering.

Q: Why choose RAMEB over standard β -cyclodextrin ( β CD)? A: Native β CD has limited aqueous solubility itself (~18.5 mg/mL) due to strong intramolecular hydrogen bonding. RAMEB (Randomly Methylated β -Cyclodextrin) disrupts this hydrogen bond network, resulting in an aqueous solubility of >500 mg/mL. Furthermore, phase-solubility tests confirm that RAMEB yields the highest apparent stability constant (~1200 M⁻¹) for chrysin derivatives compared to HPBCD or native β CD, making it the superior choice for highly lipophilic analogs like 7-O-benzylchrysin[1].

Q: How do I verify that the inclusion complex actually formed? A: The simplest laboratory validation is the filtration step described in Protocol B. If your post-filtration aqueous solution shows a characteristic UV absorbance for chrysin derivatives (typically around 269 nm and 309 nm)[2], the complexation was successful. For rigorous analytical validation, 2D-ROESY NMR can be used to confirm the insertion of the benzyl/flavone rings into the cyclodextrin cavity.

References
  • [1] Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Source: nih.gov. URL:[Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Source: mdpi.com. URL:[Link]

  • [2] C-Isoprenylation of Flavonoids Enhances Binding Affinity toward P-Glycoprotein and Modulation of Cancer Cell Chemoresistance. Source: acs.org. URL:[Link]

Sources

Optimization

Technical Support Center: Storage and Handling of 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one

Welcome to the technical support guide for 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one, a key chrysin derivative. This document provides researchers, scientists, and drug development professionals with in-depth gui...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one, a key chrysin derivative. This document provides researchers, scientists, and drug development professionals with in-depth guidance on preventing the degradation of this compound during storage and handling. Adherence to these protocols is critical for ensuring the compound's integrity, which is paramount for experimental reproducibility and the success of research and development programs.

Introduction to Compound Stability

7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one is a synthetic derivative of chrysin, a naturally occurring flavonoid. The introduction of a benzyloxy group at the C7 position is designed to enhance stability against oxidative degradation and improve lipophilicity compared to its parent compound, chrysin.[1] However, like many phenolic compounds, it remains susceptible to degradation from environmental factors. Understanding and mitigating these factors are essential for maintaining its chemical purity and biological activity.

The primary degradation pathways for flavonoids like this chrysin derivative include hydrolysis, oxidation, thermal decomposition, and photolysis.[2][3] These processes can lead to a loss of potency, the formation of impurities, and ultimately, compromised experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for storing 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one?

For long-term storage, it is strongly recommended to store the compound at -20°C or below in a tightly sealed container.[4] For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable. Elevated temperatures significantly accelerate the rate of chemical degradation.[5][6]

Q2: How does light exposure affect the stability of this compound?

Exposure to both UV and visible light can induce photolytic degradation.[2][6] Therefore, the compound should always be stored in an amber or opaque vial to protect it from light.[7] All handling and experimental procedures should be performed under subdued lighting conditions whenever possible.

Q3: Is this compound sensitive to pH?

Yes, flavonoids are generally more susceptible to degradation in basic (alkaline) conditions.[2][3][8][9][10] When preparing solutions, it is advisable to use buffers in the acidic to neutral pH range (pH 4-7). Avoid highly alkaline solutions to prevent rapid decomposition.

Q4: What is the best way to store the compound to prevent oxidation?

Oxidation is a primary degradation pathway for phenolic compounds. To minimize oxidation, store the solid compound under an inert atmosphere (e.g., argon or nitrogen). If storing solutions, use deoxygenated solvents and consider adding an antioxidant if compatible with your experimental design.

Q5: Can I store the compound in solution? If so, for how long?

Storing the compound in solution is generally not recommended for long periods. If you must store solutions, prepare them fresh whenever possible. For short-term storage, use a high-purity, deoxygenated solvent, store at -20°C or -80°C in a tightly sealed, light-protected container, and use within a few days. The stability in solution is highly dependent on the solvent, pH, and storage temperature.

Troubleshooting Guide: Common Degradation Issues

Observation Potential Cause Recommended Action
Loss of potency or unexpected experimental results. Compound degradation due to improper storage.Verify storage conditions (temperature, light protection, atmosphere). Perform analytical testing (e.g., HPLC, LC-MS) to assess purity.
Discoloration of the solid compound (e.g., yellowing or browning). Oxidation or photolytic degradation.Discard the degraded compound. Ensure future storage is in an inert atmosphere and protected from light.
Precipitate formation in a stored solution. Decreased solubility at lower temperatures or degradation leading to insoluble products.Allow the solution to come to room temperature and assess solubility. If precipitate remains, it may indicate degradation. Prepare fresh solutions for critical experiments.
Appearance of new peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products.Conduct forced degradation studies to identify potential degradants and establish a stability-indicating analytical method.[2][3]

Experimental Protocols

Protocol 1: Optimal Long-Term Storage of Solid Compound
  • Preparation: Ensure the compound is in a dry, solid form.

  • Container: Place the compound in a pre-weighed amber glass vial with a PTFE-lined cap.

  • Inert Atmosphere: Purge the vial with a gentle stream of an inert gas (argon or nitrogen) for 1-2 minutes to displace air.

  • Sealing: Tightly seal the vial immediately after purging. For extra protection, wrap the cap with parafilm.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions.

  • Storage: Place the sealed vial in a freezer at -20°C or -80°C.

Protocol 2: Preparation and Short-Term Storage of a Stock Solution
  • Solvent Preparation: Use a high-purity, anhydrous solvent (e.g., DMSO, ethanol). Deoxygenate the solvent by bubbling with an inert gas for 15-20 minutes prior to use.

  • Weighing: Weigh the desired amount of the compound in a subdued light environment.

  • Dissolution: Add the deoxygenated solvent to the solid compound and mix until fully dissolved. Gentle sonication can be used if necessary.

  • Container: Transfer the solution to a low-volume amber vial.

  • Inert Atmosphere: Purge the headspace of the vial with an inert gas before sealing.

  • Storage: Store at -20°C or -80°C.

  • Usage: Before use, allow the solution to thaw completely and equilibrate to room temperature. Use within a few days of preparation.

Visualizing Degradation Pathways and Workflows

To better understand the factors affecting the stability of 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one, the following diagrams illustrate the primary degradation pathways and the recommended workflow for handling and storage.

cluster_degradation Primary Degradation Pathways cluster_stressors Environmental Stressors Compound 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one Oxidation Oxidative Products (e.g., quinones, ring-opened products) Compound->Oxidation Oxygen (Air) Hydrolysis Hydrolytic Products (e.g., cleavage of benzyloxy group) Compound->Hydrolysis Moisture, pH (especially alkaline) Photolysis Photodegradation Products Compound->Photolysis UV/Visible Light Heat High Temperature Heat->Oxidation Heat->Hydrolysis Light Light Exposure Light->Photolysis Atmosphere Oxygen/Moisture Atmosphere->Oxidation pH High pH pH->Hydrolysis

Caption: Key degradation pathways for the chrysin derivative.

cluster_workflow Recommended Storage and Handling Workflow Receipt Receive Compound Solid_Storage Store Solid at -20°C or below - Amber vial - Inert atmosphere (Ar/N2) Receipt->Solid_Storage Weighing Weighing (Subdued Light) Solid_Storage->Weighing Solution_Prep Solution Preparation - Deoxygenated solvent - Acidic/Neutral pH buffer Weighing->Solution_Prep Experiment Immediate Use in Experiment Solution_Prep->Experiment Short_Term_Storage Short-Term Solution Storage - Max a few days at -20°C/-80°C - Amber vial, inert headspace Solution_Prep->Short_Term_Storage If necessary Short_Term_Storage->Experiment

Caption: Workflow for optimal stability.

References

  • MDPI. (2025, February 19). Anticancer Activity of Ether Derivatives of Chrysin. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Influence of processing and storage on fruit juices phenolic compounds. Available from: [Link]

  • Ávila-Román, J., et al. (2021). Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages. Antioxidants, 10(11), 1708. Available from: [Link]

  • PubMed. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Available from: [Link]

  • ResearchGate. (2026, February 9). (PDF) Influence of Storage Conditions on Flavonoids Content and Antioxidant Activity of Selected Shallot (Allium Cepa Var. Ascalonicum Backer) Hybrid Cultivars. Available from: [Link]

  • Taylor & Francis Online. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) The influence of short-term storage on the content of flavonoids and vitamin C in broccoli. Available from: [Link]

  • MDPI. (2025, September 27). Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation. Available from: [Link]

  • ACS Publications. (1999). Effect of Postharvest Storage and Processing on the Antioxidant Constituents (Flavonoids and Vitamin C) of Fresh-Cut Spinach. Journal of Agricultural and Food Chemistry, 47(6), 2213-2216. Available from: [Link]

  • Arabian Journal of Chemistry. (2025, September 25). Unlocking the potential of natural products: A comprehensive review of chrysin derivatives and their biological activities. Available from: [Link]

  • Pawar, T. S., et al. (2024). A Comprehensive Study of Stress Degradation Pathways of Ascorbic Acid to Standardize Flavonoids-Related Impurities Derived from Ascorbic Acid. International Journal of Pharmaceutical Sciences and Drug Research, 16(1), 78-84. Available from: [Link]

  • PubMed. (2023, October 2). Kinetics of Flavonoid Degradation and Controlled Release from Functionalized Magnetic Nanoparticles. Available from: [Link]

  • PubMed. (2007, April 4). Effect of storage conditions on the biological activity of phenolic compounds of blueberry extract packed in glass bottles. Available from: [Link]

  • Acta Horticulturae. (2008). EFFECT OF STORAGE ON PHYSICOCHEMICAL PARAMETERS, PHENOLIC COMPOUNDS AND ANTIOXIDANT ACTIVITY IN GRAPES. Available from: [Link]

  • MDPI. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Available from: [Link]

  • Prezi. (2025, December 7). The Effect of Temperature and Light on Drug Stability. Available from: [Link]

Sources

Troubleshooting

resolving co-elution issues in 7-benzyloxy-5-hydroxyflavone chromatography

Welcome to the Technical Support Center for Flavonoid Chromatography. As a Senior Application Scientist, I frequently consult with laboratories struggling to isolate semi-synthetic flavone derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Flavonoid Chromatography. As a Senior Application Scientist, I frequently consult with laboratories struggling to isolate semi-synthetic flavone derivatives. The selective benzylation of chrysin to yield 7-benzyloxy-5-hydroxyflavone is a classic example where the synthesis is straightforward, but chromatographic purification becomes a severe bottleneck due to co-eluting positional isomers and unreacted precursors.

This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind these co-elution events and provide a self-validating framework to achieve baseline resolution.

Mechanistic Overview: The Causality of Co-Elution

To resolve co-elution, we must first understand the molecular behavior of our target analyte. 7-benzyloxy-5-hydroxyflavone presents a unique chromatographic challenge due to two competing structural features:

  • Steric Bulk & π Electron Density : The addition of the benzyl ether group at the 7-position introduces massive steric bulk and a highly polarizable π electron cloud.

  • Intramolecular Chelation : The free hydroxyl group at the C-5 position forms a strong intramolecular hydrogen bond with the adjacent C-4 carbonyl oxygen[1].

Because this internal chelation masks the 5-OH group from interacting with the polar mobile phase, the molecule's overall polarity is drastically reduced. Consequently, 7-benzyloxy-5-hydroxyflavone behaves as a highly lipophilic molecule, causing it to co-elute with its positional isomer (5-benzyloxy-7-hydroxyflavone) on standard reversed-phase columns that rely solely on dispersive (hydrophobic) interactions[2].

Troubleshooting Guide & FAQs

Q1: Why does 7-benzyloxy-5-hydroxyflavone consistently co-elute with its positional isomers on my standard C18 column? A1: The root cause lies in the limitations of standard C18 stationary phases. C18 separates analytes primarily based on hydrophobic volume[2]. When chrysin is benzylated, the positional isomers (5-benzyloxy vs. 7-benzyloxy) have nearly identical hydrophobic footprints. Standard C18 phases lack the steric and electronic shape selectivity required to differentiate the subtle spatial differences of the benzyl group's position on the flavone core.

Q2: How can I leverage stationary phase chemistry to resolve these aromatic isomers? A2: You must switch from a purely hydrophobic phase to one that offers orthogonal retention mechanisms, specifically a Biphenyl or Phenyl-Hexyl stationary phase. Unlike C18, these phases facilitate π−π and dipole-dipole interactions[3]. The benzyl ether group on your target molecule contains a highly polarizable π electron cloud. Because the electronic environment of a benzyl group at the 7-position is distinct from one at the 5-position (due to the electron-withdrawing effects of the flavone core), the Biphenyl phase provides the electronic selectivity needed to pull these isomers apart.

Q3: I switched to a Biphenyl column, but resolution is still poor. What mobile phase parameters are causing this? A3: You are likely using Acetonitrile as your strong organic solvent. Acetonitrile contains a cyano group with its own π electrons. These solvent π electrons actively compete with your analytes for the π−π interaction sites on the Biphenyl stationary phase, effectively nullifying the column's unique selectivity[3]. To resolve this, switch your organic modifier to Methanol . Methanol is a protic solvent that enhances, rather than suppresses, the π−π interactions between the stationary phase and the aromatic rings of the flavone.

Quantitative Data & Selectivity Metrics

To predict chromatographic behavior, it is critical to compare the physicochemical properties of the reaction mixture components[4].

Table 1: Physicochemical and Chromatographic Profile of Chrysin Benzylation Products

CompoundMolecular WeightStructural Features Affecting RetentionRelative PolarityExpected Elution Order (RP-HPLC)
Chrysin (Starting Material)254.24 g/mol Free 5-OH and 7-OH groups available for H-bondingHighest1 (Earliest)
5-benzyloxy-7-hydroxyflavone 344.36 g/mol Bulky 5-O-benzyl, free 7-OH available for mobile phase interactionMedium2
7-benzyloxy-5-hydroxyflavone 344.36 g/mol Bulky 7-O-benzyl, intramolecular H-bonded 5-OH (masked polarity)Low3
5,7-dibenzyloxyflavone 434.48 g/mol Fully protected, highly lipophilicLowest4 (Latest)

Decision Matrix for Method Optimization

G N1 Issue: Co-elution of 7-benzyloxy-5-hydroxyflavone N2 Is the current column a standard C18 phase? N1->N2 N3 Switch to Biphenyl or Phenyl-Hexyl Column N2->N3 Yes (Lacks shape selectivity) N4 Are you using Acetonitrile as the organic modifier? N2->N4 No (Already using π-active phase) N3->N4 N5 Switch to Methanol to enable π-π interactions N4->N5 Yes (MeCN suppresses π-π) N6 Adjust gradient slope & column temperature (30°C) N4->N6 No (Already using MeOH) N5->N6 N7 Baseline Resolution (Rs > 1.5) Achieved N6->N7 Validation via PDA/MS

Fig 1: Troubleshooting logic for resolving flavone co-elution via π-π interaction optimization.

Validated Experimental Protocol: Biphenyl-HPLC Method

This methodology utilizes a step-gradient to compress early-eluting polar impurities (chrysin) while employing a shallow gradient slope during the critical elution window of the benzylated isomers.

Step 1: Mobile Phase Preparation

  • Solvent A : 0.1% Formic Acid in HPLC-grade Water (v/v).

    • Causality: The acidic pH suppresses the ionization of the residual free hydroxyl groups and minimizes secondary interactions with residual silanols on the column, preventing peak tailing[4].

  • Solvent B : 0.1% Formic Acid in HPLC-grade Methanol.

    • Causality: Methanol promotes the π−π interactions essential for separating the positional isomers.

Step 2: System Setup

  • Column : Biphenyl phase, 150×4.6 mm, 3μm particle size.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

    • Causality: Lowering the temperature slightly below the standard 40°C increases analyte residence time and strengthens the weak π−π interactions, improving overall selectivity.

Step 3: Gradient Elution Program

  • 0.0 - 5.0 min : 40% B (Isocratic hold to elute unreacted chrysin)

  • 5.0 - 20.0 min : 40% 75% B (Shallow linear gradient for isomer separation)

  • 20.0 - 25.0 min : 75% 100% B (Column wash for di-benzylated impurities)

  • 25.0 - 30.0 min : 40% B (Re-equilibration)

Step 4: System Suitability & Self-Validation To ensure this protocol functions as a self-validating system, inject a mixed standard containing Chrysin, 5-benzyloxy-7-hydroxyflavone, and 7-benzyloxy-5-hydroxyflavone. The system is only validated if it meets the following internal checks; otherwise, apply the dictated feedback loop:

  • Selectivity Check : The relative retention time (RRT) of 7-benzyloxy-5-hydroxyflavone to Chrysin must be >1.5 .

    • Feedback: If RRT <1.5 , the initial organic modifier concentration is too high; reduce initial %B to 30%.

  • Resolution Check : The resolution ( Rs​ ) between 5-benzyloxy-7-hydroxyflavone and 7-benzyloxy-5-hydroxyflavone must be ≥1.5 .

    • Feedback: If Rs​<1.5 , π−π interactions are insufficient. Verify that Methanol (not Acetonitrile) is being used, or decrease column temperature to 25°C.

  • Peak Integrity : Tailing factor ( Tf​ ) must be ≤1.2 .

    • Feedback: If Tf​>1.2 , secondary silanol interactions are occurring; verify the presence of 0.1% Formic Acid in both mobile phases.

Sources

Optimization

troubleshooting mass spectrometry fragmentation of 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one

Welcome to the technical support resource for the mass spectrometric analysis of 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one. This guide is designed to provide field-proven insights and actionable troubleshooting s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the mass spectrometric analysis of 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one. This guide is designed to provide field-proven insights and actionable troubleshooting strategies for common challenges encountered during the fragmentation analysis of this and structurally related flavonoids. As researchers in drug development and natural product analysis, obtaining a clean, interpretable mass spectrum is paramount for structural elucidation and quantification. This document moves beyond simple protocols to explain the causality behind the fragmentation behavior and troubleshooting choices, ensuring a robust and self-validating analytical approach.

The target molecule, 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one, has a molecular formula of C₂₂H₁₆O₄ and a monoisotopic mass of 344.1049 Da[1]. Its structure presents several key features that dictate its behavior in the mass spectrometer: a flavonoid core, a labile benzyloxy group, and a hydroxyl group capable of directing fragmentation. Understanding these features is the first step in troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a very weak or absent protonated molecule [M+H]⁺ at m/z 345.1121. What are the likely causes and how can I fix it?

This is a common issue when analyzing flavonoids. The low abundance of the protonated molecule can be attributed to three primary factors: inefficient ionization, in-source fragmentation, or predominant adduct formation.

Causality: Flavonoids, while polar, can have variable proton affinity. More critically, the energy in the electrospray ionization (ESI) source can be sufficient to induce fragmentation before the ions even reach the mass analyzer, a phenomenon known as in-source fragmentation or in-source decay[2][3][4]. The labile benzyloxy group on your compound is particularly susceptible to this. Finally, flavonoids readily form adducts with alkali metals like sodium and potassium, which can become the dominant species if salts are present in the sample or mobile phase[5].

Troubleshooting Protocol:

  • Optimize Ionization Efficiency:

    • Mobile Phase Additives: The addition of a small amount of acid, typically 0.1% formic acid, to the mobile phase significantly improves protonation in positive ion mode, leading to a stronger signal for the [M+H]⁺ ion[6].

    • Solvent Composition: Ensure you are using high-purity, MS-grade solvents (e.g., acetonitrile, methanol, water) to minimize background noise and prevent the formation of unwanted adducts[6].

  • Minimize In-Source Fragmentation:

    • Reduce Source Energy: Systematically lower the fragmentor voltage (or capillary exit voltage, depending on the instrument vendor). A study on various flavonoid glycosides found optimal conditions that balanced sensitivity with minimal premature fragmentation[4]. Start with a low setting and gradually increase it to find the sweet spot for your molecule.

    • Adjust Source Temperatures: High desolvation and nebulizing gas temperatures can contribute to thermal degradation. Optimize these parameters to ensure efficient desolvation without causing the molecule to break apart in the source[6].

  • Check for Adduct Formation:

    • Look for peaks at m/z 367.0940 ([M+Na]⁺) and m/z 383.0679 ([M+K]⁺). If these are the base peaks in your spectrum, adduct formation is outcompeting protonation.

    • Refer to Q2 for a detailed guide on mitigating adduct formation.

Q2: My mass spectrum is dominated by ions at m/z 367 and m/z 383, with little to no signal for my target protonated molecule. How can I identify and reduce these sodium and potassium adducts?

The observation of intense sodium [M+Na]⁺ and potassium [M+K]⁺ adducts is a classic challenge in ESI-MS. These adducts arise from the presence of alkali metal salts in the analytical workflow.

Causality: Sodium and potassium ions are ubiquitous and can be introduced from glassware, solvents, reagents, the HPLC system, or the sample matrix itself[7]. In positive-ion ESI, molecules can associate with available cations. If Na⁺ and K⁺ are present in sufficient concentration, they can effectively compete with H⁺ to form adducts, which can sometimes be more stable or have a higher ionization efficiency than the protonated molecule[5][8][9].

Data Summary: Common Adducts of 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one

Ion SpeciesFormulaAdducted CationCalculated m/z
Protonated Molecule [C₂₂H₁₆O₄+H]⁺H⁺345.1121
Sodium Adduct [C₂₂H₁₆O₄+Na]⁺Na⁺367.0940
Potassium Adduct [C₂₂H₁₆O₄+K]⁺K⁺383.0679
Ammonium Adduct [C₂₂H₁₆O₄+NH₄]⁺NH₄⁺362.1387

Troubleshooting Workflow for Adduct Reduction:

Adduct_Troubleshooting start High [M+Na]⁺ or [M+K]⁺ Observed step1 Step 1: Enhance Protonation Add 0.1% Formic Acid to Mobile Phase start->step1 Primary Action step2 Step 2: Clean Up System Use fresh, MS-grade solvents. Flush HPLC system and column. step1->step2 If adducts persist step3 Step 3: Check Sample Prep Use polypropylene vials instead of glass. Consider sample cleanup (e.g., SPE). step2->step3 If adducts persist step4 Step 4: Intentional Adduction (Advanced) Add a large excess of another adduct-forming salt (e.g., ammonium acetate) to force formation of a single adduct type. step3->step4 For quantitation end Dominant [M+H]⁺ Achieved step3->end If successful step4->end

Caption: Workflow for diagnosing and mitigating alkali metal adducts.

Experimental Protocol: Adduct Mitigation

  • Acidify the Mobile Phase: The most effective first step is to add a proton source to the mobile phase. Prepare fresh mobile phases containing 0.1% formic acid. The large excess of protons will drive the equilibrium towards the formation of the [M+H]⁺ species[7].

  • Use High-Purity Reagents: Switch to brand new, MS-grade solvents and freshly prepared aqueous solutions using high-purity water (18.2 MΩ·cm).

  • Minimize Glassware Contact: Leachates from glass are a common source of sodium[7]. Use polypropylene autosampler vials and solvent reservoirs where possible.

  • System Flush: If contamination is suspected, flush the entire LC system, including the column, with a chelating agent like EDTA, followed by a thorough rinse with high-purity solvents.

  • Sample Cleanup: For complex matrices, consider using Solid-Phase Extraction (SPE) to remove inorganic salts from the sample prior to analysis[3][5].

Q3: I'm performing MS/MS on the precursor ion (m/z 345.11). What are the expected fragmentation pathways and key product ions?

Understanding the fragmentation of 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one is key to its structural confirmation. The fragmentation will be dominated by two main processes: cleavage of the labile benzyloxy group and the characteristic retro-Diels-Alder (RDA) reaction of the flavonoid C-ring.

Causality & Predicted Fragmentation:

  • Loss of the Benzyl Moiety: The C-O bond of the benzyl ether is relatively weak and is a prime site for cleavage. This can occur in several ways:

    • Loss of Toluene (C₇H₈, 92.06 Da): A common rearrangement can lead to the neutral loss of toluene, resulting in a radical cation at m/z 253.05 .

    • Loss of a Benzyl Radical (C₇H₇•, 91.05 Da): This cleavage results in an ion at m/z 254.06 .

    • Formation of the Tropylium Cation (C₇H₇⁺, m/z 91.05): The benzyl group itself can be lost as a stable tropylium cation, which will appear as a prominent peak at m/z 91.05 . This is a very strong indicator of a benzyl substituent.

  • Retro-Diels-Alder (RDA) Reaction: This is a hallmark fragmentation for flavonoids, involving the cleavage of two bonds in the C-ring[10][11]. This reaction is incredibly useful as it provides information about the substitution patterns on the A- and B-rings[12][13]. For your compound, the RDA reaction on the [M+H]⁺ ion would break the C-ring at the 1 and 3 positions, leading to:

    • ¹‚³A⁺ ion: This fragment contains the A-ring. For your structure, this would correspond to an ion at m/z 243.07 (containing the benzyloxy group).

    • ¹‚³B⁺ ion: This fragment contains the B-ring and part of the C-ring. For an unsubstituted B-ring, this would correspond to an ion at m/z 103.02 .

  • Sequential Losses: Primary fragments can undergo further fragmentation. For instance, the RDA fragment ¹‚³A⁺ at m/z 243.07 can subsequently lose the benzyl group to produce a fragment at m/z 152.02 . Additionally, losses of small, stable neutral molecules like carbon monoxide (CO, 28 Da) are very common from the flavonoid core structure[14][15][16].

Predicted Fragmentation Pathways Diagram:

Fragmentation_Pathway cluster_RDA Retro-Diels-Alder (RDA) Parent [M+H]⁺ m/z 345.11 Frag91 Tropylium Cation m/z 91.05 Parent->Frag91 - [C₁₅H₉O₄]• Frag254 [M+H - C₇H₇•]⁺ m/z 254.06 Parent->Frag254 - C₇H₇• Frag253 [M+H - C₇H₈]⁺• m/z 253.05 Parent->Frag253 - C₇H₈ FragA ¹‚³A⁺ Fragment m/z 243.07 Parent->FragA RDA FragB ¹‚³B⁺ Fragment m/z 103.02 Parent->FragB RDA FragCO [M+H - CO]⁺ m/z 317.12 Parent->FragCO - CO Frag152 [¹‚³A⁺ - C₇H₇•]⁺ m/z 152.02 FragA->Frag152 - C₇H₇•

Caption: Predicted ESI-MS/MS fragmentation of protonated 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one.

Summary of Key Diagnostic Product Ions:

Predicted m/zProposed IdentityFragmentation Pathway
317.12 [M+H - CO]⁺Neutral loss of carbon monoxide
254.06 [M+H - C₇H₇•]⁺Loss of benzyl radical
243.07 ¹‚³A⁺Retro-Diels-Alder (A-ring fragment)
152.02 [¹‚³A⁺ - C₇H₇•]⁺Secondary fragmentation of ¹‚³A⁺
103.02 ¹‚³B⁺Retro-Diels-Alder (B-ring fragment)
91.05 [C₇H₇]⁺Tropylium cation (benzyl group)

References

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Retro-Diels–Alder reaction mechanisms for the formation of 1,3 A þ and... (n.d.). ResearchGate. [Link]

  • Dealing with Metal Adduct Ions in Electrospray: Part 1 | Separation Science. (2024, September 18). Separation Science. [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2024, October 16). Preprints.org. [Link]

  • Structural Characterization of Flavonoids Using Mass Spectrometry. (2023, January 9). ResearchGate. [Link]

  • The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. (2022, February 3). MDPI. [Link]

  • Dealing with Metal Adduct Ions in Electrospray: Part 1. (n.d.). Chromatography Online. [Link]

  • Common ESI Mass Spectrometry Adducts. (2024, January 22). Scribd. [Link]

  • MALDI-MS of Flavonoids: A Systematic Investigation of Ionization and In-Source Dissociation Mechanisms. (2015, January 15). PubMed. [Link]

  • StructuralCharacterizationofFlavonoidsUsingMassSpectrometry (1). (n.d.). Scribd. [Link]

  • Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. (2016, November 8). Semantic Scholar. [Link]

  • 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one. (n.d.). PubChem. [Link]

  • From where the sodium and potassium adduct peaks comes in mass spectra generated from LCMS? (2016, May 22). ResearchGate. [Link]

  • In-source fragmentation and accurate mass analysis of multiclass flavonoid conjugates by electrospray ionization time-of-flight mass spectrometry. (2011, May 15). PubMed. [Link]

  • Improved Sensitivity in Hydrophilic Interaction Liquid Chromatography-Electrospray-Mass Spectrometry after Removal of Sodium and Potassium Ions from Biological Samples. (1989, November 3). MDPI. [Link]

  • Characterization and Identification of Prenylated Flavonoids from Artocarpus heterophyllus Lam. Roots by Quadrupole Time-Of-Flight and Linear Trap Quadrupole Orbitrap Mass Spectrometry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Mass Spectral Similarity Networking and Gas-Phase Fragmentation Reactions in the Structural Analysis of Flavonoid Glycoconjugates | Analytical Chemistry. (2019, July 17). ACS Publications. [Link]

  • Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. (n.d.). Arabian Journal of Chemistry. [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2024, November 6). MDPI. [Link]

  • Flavonoid Deactivation of Excited State Flavins: Reaction Monitoring by Mass Spectrometry | Journal of Agricultural and Food Chemistry. (2012, August 13). ACS Publications. [Link]

  • 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one. (n.d.). NextSDS. [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2024, October 17). ResearchGate. [Link]

  • HPLC-DAD-ESI-MS Analysis of Flavonoids from Leaves of Different Cultivars of Sweet Osmanthus. (2016, September 14). MDPI. [Link]

  • Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - PMC. (2007, March 21). National Center for Biotechnology Information. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing biological activity of 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one vs unmodified chrysin

Executive Summary & Rationale For drug development professionals targeting multidrug resistance (MDR) in oncology, flavonoid derivatives offer a promising scaffold for modulating ATP-binding cassette (ABC) transporters....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

For drug development professionals targeting multidrug resistance (MDR) in oncology, flavonoid derivatives offer a promising scaffold for modulating ATP-binding cassette (ABC) transporters. Unmodified chrysin (5,7-dihydroxy-2-phenyl-4H-chromen-4-one) is a naturally occurring flavone with moderate biological activity but limited bioavailability. To optimize its pharmacokinetic profile and target engagement, synthetic modifications such as O-alkylation are frequently employed.

This guide objectively compares unmodified chrysin with its synthetic derivative, 7-O-benzylchrysin (7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one). While benzylation at the 7-hydroxyl position successfully increases the molecule's lipophilicity (LogP), experimental data reveals that this specific O-substitution fundamentally alters the binding orientation within the cytosolic domain of P-glycoprotein (Pgp), leading to inferior conformational quenching and reduced MDR reversal efficacy compared to unmodified or C-alkylated analogs[1].

Structural and Mechanistic Divergence

The biological activity of flavonoids against efflux pumps like Pgp is heavily dependent on their ability to mimic the adenine moiety of ATP and interact with specific hydrophobic pockets[2].

  • Unmodified Chrysin: Possesses free hydroxyl groups at positions 5 and 7. The 5-OH (in conjunction with the 4-ketone) is critical for ATP mimicry, while the 7-OH acts as a key hydrogen-bond donor. This allows chrysin to bind the nucleotide-binding domain (NBD) of Pgp and induce a conformational shift, measurable via high tryptophan fluorescence quenching[1].

  • 7-O-Benzylchrysin: The addition of a bulky benzyl group at the 7-O position masks the hydrogen-bond donor and significantly increases hydrophobicity. While this increases overall binding affinity to the protein, the steric bulk forces the molecule to shift away from the ATP-binding site and toward the steroid-interacting region. Consequently, it fails to induce the necessary conformational change required to inhibit ATP hydrolysis effectively[1].

Mechanism Chrysin Unmodified Chrysin (Free 7-OH) ATP_Site Pgp ATP-Binding Site (Adenine Mimicry) Chrysin->ATP_Site H-Bonding Benzyl 7-O-Benzylchrysin (Bulky O-Substitution) Steroid_Site Pgp Steroid-Binding Region (Hydrophobic Pocket) Benzyl->Steroid_Site Hydrophobic Shift Quench_High High Tryptophan Quenching (Effective Modulation) ATP_Site->Quench_High Conformational Shift Quench_Low Low Tryptophan Quenching (Poor Modulation) Steroid_Site->Quench_Low Altered Binding Mode

Mechanistic divergence in P-glycoprotein binding between chrysin and 7-O-benzylchrysin.

Comparative Biological Activity: P-Glycoprotein (Pgp) Modulation

The most rigorous comparative data between these two compounds comes from their evaluation as Pgp modulators in chemoresistant cancer cell lines. According to the foundational structure-activity relationship study by[3]:

  • Binding Affinity vs. Conformational Quenching: In vitro assays using the purified cytosolic domain of Pgp demonstrate that increasing hydrophobicity at position 7 (via benzylation) increases the raw binding affinity. However, 7-O-benzylchrysin produces a very low maximal quenching ( ΔFmax​ ) of the protein's intrinsic fluorescence[1]. In contrast, unmodified chrysin produces high maximal quenching, indicating a productive binding event that disrupts the transporter's functional conformation[4].

  • MDR Reversal Efficacy: Functional assays measuring the intracellular accumulation of the chemotherapeutic drug daunomycin in Pgp-overexpressing leukemic cells (K562/R7) show that unmodified chrysin provides a limited but measurable inhibition of drug efflux (~20% relative to the potent control, cyclosporin A)[4]. Because 7-O-benzylchrysin fails to properly engage the ATP-binding pocket, its ability to reverse MDR is minimal, proving that O-alkylation at the 7-position is an inferior strategy compared to C-isoprenylation (e.g., 8-prenylchrysin) for Pgp inhibition[4].

Quantitative Data Summary
CompoundStructural FeaturePgp Binding AffinityMax Tryptophan Quenching ( ΔFmax​ )Daunomycin Efflux Inhibition (vs. Cyclosporin A)
Unmodified Chrysin Free 5-OH, 7-OHModerateHigh ~20% (Moderate Reversal)
7-O-Benzylchrysin Bulky 7-O-Benzyl etherHigher (Lower Kd​ )Very Low Minimal / Insignificant

Self-Validating Experimental Protocols

To objectively verify the comparative data above, researchers must employ orthogonal assays that measure both biophysical binding and cellular function. The following protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity.

Protocol S1 1. K562/R7 Cell Culture S2 2. Flavonoid Incubation (10 µM) S1->S2 S3 3. Daunomycin Addition S2->S3 S4 4. Flow Cytometry S3->S4 S5 5. Efflux Quantification S4->S5

Step-by-step experimental workflow for the intracellular daunomycin accumulation assay.

Protocol A: Pgp Intrinsic Fluorescence Quenching Assay

Causality & Validation: This biophysical assay directly measures ligand-induced conformational changes. By tracking the intrinsic fluorescence of tryptophan residues in the Pgp NBD, researchers can distinguish between non-productive binding (7-O-benzylchrysin) and productive conformational disruption (unmodified chrysin).

  • Protein Preparation: Purify the recombinant cytosolic nucleotide-binding domain of Pgp and suspend in 50 mM Tris-HCl buffer (pH 7.5) to a final concentration of 1 µM.

  • Spectroscopy Setup: Place the sample in a quartz cuvette. Set the spectrofluorometer excitation wavelength to 295 nm (specific for tryptophan to avoid tyrosine interference) and monitor emission at 330 nm.

  • Titration: Sequentially add aliquots of the flavonoid (Chrysin or 7-O-Benzylchrysin dissolved in DMSO) to achieve final concentrations ranging from 0.1 to 50 µM. Ensure final DMSO concentration remains below 1% to prevent solvent-induced protein denaturation.

  • Correction & Analysis: Correct the observed fluorescence ( Fobs​ ) for inner filter effects using the equation Fcorr​=Fobs​×10(Aexc​+Aem​)/2 . Fit the corrected quenching data to a hyperbolic binding isotherm to extract the dissociation constant ( Kd​ ) and maximal quenching ( ΔFmax​ ).

Protocol B: Intracellular Daunomycin Accumulation (Flow Cytometry)

Causality & Validation: This cellular assay confirms whether the biophysical binding translates to functional MDR reversal. K562/R7 cells actively pump out daunomycin via Pgp. Effective inhibitors will trap the fluorescent drug inside the cell. Cyclosporin A is used as a self-validating positive control to establish the 100% inhibition threshold.

  • Cell Preparation: Harvest K562/R7 leukemic cells (Pgp-overexpressing) during the exponential growth phase. Resuspend at 1×106 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Modulator Incubation: Pre-incubate the cell suspension with 10 µM of the test flavonoid (Chrysin or 7-O-Benzylchrysin) for 30 minutes at 37°C. Prepare a parallel positive control using 2 µM Cyclosporin A.

  • Probe Addition: Add daunomycin to a final concentration of 2 µM and incubate for an additional 30 minutes in the dark.

  • Washing: Halt the efflux reaction by adding 3 mL of ice-cold PBS. Centrifuge at 300 × g for 5 minutes at 4°C, discard the supernatant, and resuspend the pellet in 500 µL of cold PBS.

  • Flow Cytometry: Analyze the cells using a flow cytometer (Excitation: 488 nm argon laser; Emission: 575 nm bandpass filter). Calculate the median fluorescence intensity (MFI) and express the MDR reversal efficacy as a percentage relative to the Cyclosporin A control.

References

  • Comte, G., Daskiewicz, J.-B., Bayet, C., Conseil, G., Viornery-Vanier, A., Dumontet, C., Di Pietro, A., & Barron, D. (2001). C-Isoprenylation of Flavonoids Enhances Binding Affinity toward P-Glycoprotein and Modulation of Cancer Cell Chemoresistance. Journal of Medicinal Chemistry, 44(5), 763–768.[Link]

  • Di Pietro, A., Conseil, G., Pérez-Victoria, J. M., Dayan, G., Baubichon-Cortay, H., Trompier, D., Steinfels, E., Jault, J. M., de Almeida, A. M., Martins, O. B., Gamarro, F., & Castanys, S. (2002). Modulation by flavonoids of cell multidrug resistance mediated by P-glycoprotein and related ABC transporters. Cellular and Molecular Life Sciences, 59(2), 307–322.[Link]

Sources

Comparative

7-O-benzylchrysin vs wogonin in cancer cell chemoresistance modulation

Modulating Cancer Cell Chemoresistance: A Comparative Guide on Wogonin and 7-O-Benzylchrysin The circumvention of systemic chemotherapy by multidrug-resistant (MDR) cancer cells remains a critical bottleneck in oncology....

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Author: BenchChem Technical Support Team. Date: March 2026

Modulating Cancer Cell Chemoresistance: A Comparative Guide on Wogonin and 7-O-Benzylchrysin

The circumvention of systemic chemotherapy by multidrug-resistant (MDR) cancer cells remains a critical bottleneck in oncology. Overexpression of ATP-binding cassette (ABC) transporters—specifically P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance Protein 1 (MRP1)—actively extrudes cytotoxic agents from the intracellular space. To counteract this, researchers are heavily investigating flavonoid derivatives as chemosensitizers.

This guide provides an objective, data-driven comparison of two distinct flavonoid modulators: Wogonin (a naturally occurring O-methylated flavone) and 7-O-benzylchrysin (a synthetic O-benzylated chrysin derivative).

Mechanistic Causality: How They Modulate Chemoresistance

While both compounds share a foundational flavone backbone, their structural modifications dictate entirely different mechanisms of action in reversing chemoresistance.

Wogonin (5,7-dihydroxy-8-methoxyflavone): The Pleiotropic Sensitizer Wogonin is a multi-target natural compound isolated from Scutellaria baicalensis that suppresses tumor growth and reverses MDR through several concurrent pathways[1]. Its primary mechanism involves the direct2[2]. Beyond direct transporter inhibition, wogonin dismantles the cell's survival infrastructure by downregulating the Nrf2/ARE signaling pathway, which subsequently reduces the genetic expression of MRP1[2]. Furthermore, wogonin robustly3, sensitizing resistant cells to DNA-damaging agents like cisplatin[3], and 4 to enhance gemcitabine efficacy[4].

7-O-Benzylchrysin: The Structural P-gp Probe 7-O-benzylchrysin is a synthetic derivative designed specifically to probe the structural requirements of the flavone A-ring in P-gp modulation. The addition of a bulky, hydrophobic benzyl group at the 7-O position significantly5 compared to unmodified chrysin[5]. Interestingly, while it binds tightly, 7-O-benzylchrysin produces very low maximal quenching of P-gp's intrinsic tryptophan fluorescence[5]. This causality indicates that the O-benzylation shifts the molecule's interaction away from the primary ATP-binding site, likely toward the steroid-interacting region, making it an allosteric modulator rather than a competitive ATP inhibitor[5].

G Wogonin Wogonin Pgp P-glycoprotein (ABCB1) Wogonin->Pgp Inhibits Efflux Nrf2 Nrf2 / ARE Pathway Wogonin->Nrf2 Downregulates Akt PI3K / Akt Pathway Wogonin->Akt Inhibits ROS Intracellular ROS Wogonin->ROS Accumulates Benzylchrysin 7-O-Benzylchrysin Benzylchrysin->Pgp Binds Cytosolic Domain (Allosteric Shift) Chemoresistance Cancer Cell Chemoresistance Pgp->Chemoresistance Drug Efflux Nrf2->Chemoresistance Promotes MRP1 Akt->Chemoresistance Promotes Survival ROS->Chemoresistance Sensitizes to Apoptosis

Fig 1. Comparative mechanistic pathways of Wogonin and 7-O-benzylchrysin in chemoresistance.

Quantitative Performance Comparison

The following table summarizes the experimental profiles of both compounds based on established in vitro data.

ParameterWogonin7-O-Benzylchrysin
Origin Natural (Scutellaria baicalensis)Synthetic (Chrysin derivative)
Primary Target(s) P-gp, MRP1, Nrf2, PI3K/Akt, ROSP-gp (Cytosolic Domain)
P-gp Binding Mode Broad transporter inhibitionHigh affinity, low fluorescence quenching (steroid-site shift)
MDR Reversal Efficacy High (Reverses Doxorubicin, Cisplatin, Gemcitabine resistance)Moderate (Primarily structural binding validation)
Optimal Working Conc. 10 µM – 40 µM10 µM – 50 µM
Solubility DMSO / EthanolDMSO

Self-Validating Experimental Protocols

To objectively compare the efficacy of these compounds, researchers must employ self-validating experimental systems. The protocols below are designed with internal controls to ensure data integrity.

Protocol A: P-glycoprotein Efflux Inhibition Assay (Calcein-AM)

Causality Rationale: Calcein-AM is a non-fluorescent, lipophilic substrate of P-gp. In resistant cells, P-gp extrudes Calcein-AM before intracellular esterases can cleave it. If a compound successfully inhibits P-gp, the probe is trapped inside the cell and cleaved into highly fluorescent, impermeable Calcein.

Step-by-Step Methodology:

  • Cell Seeding: Seed P-gp overexpressing MDR cells (e.g., K562/A02 or A549) at 1×105 cells/well in a 24-well plate. Incubate overnight at 37°C.

  • Validation Control Setup: Designate wells for Vehicle (DMSO <0.1%), Negative Control (untreated), and Positive Control (Verapamil 10 µM, a known P-gp inhibitor).

  • Compound Pre-incubation: Treat experimental wells with Wogonin (20 µM) or 7-O-benzylchrysin (20 µM). Incubate for 2 hours to ensure target engagement with the P-gp cytosolic domain.

  • Substrate Addition: Add Calcein-AM to a final concentration of 1 µM. Incubate for exactly 30 minutes at 37°C in the dark.

  • Transport Arrest: Rapidly wash the cells three times with ice-cold PBS. Causality note: The sudden temperature drop halts all ATP-dependent efflux pump activity, locking the fluorescent state.

  • Data Acquisition: Analyze the cells via Flow Cytometry (FITC channel, Ex: 488 nm / Em: 530 nm). Calculate the Efflux Inhibition Index relative to the Verapamil control.

Workflow Step1 1. Cell Seeding (MDR Cancer Lines) Step2 2. Pre-incubation (Wogonin / 7-O-BC) Step1->Step2 Step2->Step2 2 Hours Step3 3. Fluorescent Probe (Calcein-AM 1 µM) Step2->Step3 Step4 4. Transport Arrest (Ice-Cold PBS Wash) Step3->Step4 Step5 5. Flow Cytometry (FITC Channel Analysis) Step4->Step5

Fig 2. Step-by-step experimental workflow for validating P-gp efflux inhibition.

Protocol B: Combination Cytotoxicity & ROS Accumulation Assay

Causality Rationale: Because wogonin induces ROS to sensitize cells to DNA-damaging agents, evaluating viability alongside oxidative stress confirms the mechanistic pathway of chemosensitization.

Step-by-Step Methodology:

  • Co-Treatment: Treat resistant A549 lung cancer cells with a sub-lethal dose of Cisplatin (7.5 µM) alone, and in combination with Wogonin (10 µM) or 7-O-benzylchrysin (10 µM) for 48 hours.

  • Viability Assessment: Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals in DMSO and read absorbance at 570 nm. Calculate the Reversal Index (RI = IC50 of Cisplatin alone / IC50 of Cisplatin + Modulator).

  • ROS Validation (Parallel Plate): To prove ROS causality, pre-treat a parallel plate with the ROS scavenger N-acetyl-L-cysteine (NAC, 5 mM) 1 hour prior to Wogonin/Cisplatin treatment.

  • DCFDA Staining: Stain with DCFDA (10 µM) for 30 minutes. If Wogonin's chemosensitization is ROS-dependent, the NAC-treated wells will show rescued cell viability and suppressed DCF fluorescence compared to the Wogonin-only wells.

Conclusion

For drug development professionals, the choice between these compounds depends on the research objective. Wogonin is the superior candidate for translational in vivo studies aiming to reverse multidrug resistance, given its robust, multi-pathway disruption of tumor survival mechanisms. Conversely, 7-O-benzylchrysin serves as a highly specialized in vitro structural probe for mapping the allosteric steroid-interacting regions of the P-glycoprotein cytosolic domain.

References

  • Source: nih.
  • Source: spandidos-publications.
  • Source: frontiersin.
  • Title: Multidrug-resistant cancer cells and cancer stem cells hijack cellular systems to circumvent systemic therapies, can natural products reverse this?
  • Source: acs.

Sources

Validation

validation of analytical reference standards for 7-benzyloxy-5-hydroxyflavone

A Comparative Guide to the Validation of Analytical Reference Standards for 7-Benzyloxy-5-hydroxyflavone Authored by: A Senior Application Scientist For researchers, scientists, and drug development professionals, the in...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Validation of Analytical Reference Standards for 7-Benzyloxy-5-hydroxyflavone

Authored by: A Senior Application Scientist

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific discovery and regulatory compliance. The quality of this data is inextricably linked to the quality of the reference standards used. This guide provides an in-depth, technically-grounded comparison of a fully validated 7-benzyloxy-5-hydroxyflavone analytical reference standard against common alternatives, supported by detailed experimental protocols and data. Our objective is to illuminate the rigorous processes that underpin a trustworthy standard and to demonstrate why such a standard is non-negotiable for high-stakes research and development.

The Imperative for a Validated Reference Standard

In pharmaceutical workflows, from early-stage discovery to quality control (QC), analytical reference standards serve as the benchmark against which all measurements are made.[1] A reference standard is a highly purified and well-characterized substance intended for use in analytical procedures. Its purpose is to ensure the identity, strength, quality, and purity of a drug substance.[2] For a compound like 7-benzyloxy-5-hydroxyflavone, a synthetic flavonoid with potential pharmacological applications, a validated standard is critical for:

  • Accurate Quantification: Ensuring that assays measure the true concentration of the active molecule.

  • Impurity Profiling: Reliably identifying and quantifying process-related impurities or degradation products.[3]

  • Stability Studies: Establishing a baseline for assessing the molecule's shelf-life under various conditions.[4][5]

  • Regulatory Compliance: Meeting the stringent requirements of agencies like the FDA and ICH for data integrity.[3]

An unvalidated or poorly characterized "research grade" chemical, while cheaper, introduces unacceptable levels of uncertainty, potentially leading to failed experiments, irreproducible results, and costly project delays.

Foundational Characterization of 7-Benzyloxy-5-hydroxyflavone

A reference standard's journey begins with its unambiguous structural confirmation and the determination of its physicochemical properties. 7-benzyloxy-5-hydroxyflavone is commonly synthesized via the selective benzylation of the 7-hydroxyl group of 5,7-dihydroxyflavone (chrysin).[6] This process, however, can introduce impurities that must be rigorously controlled.

Key Structural & Physicochemical Data:

ParameterValueSignificance
Molecular Formula C₂₂H₁₆O₄Defines the elemental composition.
Molecular Weight 344.36 g/mol [6]Essential for all quantitative analyses.
Appearance Yellow crystalline solidA basic but important physical check.
Solubility Soluble in Methanol, Acetonitrile, DMSOInforms solvent selection for analytical methods.

The validation of a reference standard is not a single experiment but a suite of orthogonal analytical techniques designed to provide a comprehensive and self-validating profile of the material.

The Validation Workflow: A Triad of Identity, Purity, and Stability

The core of reference standard validation rests on three pillars: establishing its identity, quantifying its purity, and assessing its stability over time.

Validation_Workflow cluster_0 Pillar 1: Identity Confirmation cluster_1 Pillar 2: Purity & Impurity Profiling cluster_2 Pillar 3: Stability Assessment NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (HRMS) HPLC_Purity HPLC-UV (Purity Assay, >99.5%) Certified_Standard Certified Reference Standard FTIR FTIR Spectroscopy FTIR->Certified_Standard LCMS_Impurity LC-MS/MS (Impurity Identification) ICH_Stability ICH Stability Studies (Long-term & Accelerated) Residual Residual Solvents (GC-HS) Water Water Content (Karl Fischer) Water->Certified_Standard Forced_Deg Forced Degradation Forced_Deg->Certified_Standard start start->NMR start->HPLC_Purity start->ICH_Stability

Caption: The tripartite workflow for validating an analytical reference standard.

Pillar 1: Unambiguous Identity Confirmation

Before assessing purity, we must confirm that the molecule is indeed 7-benzyloxy-5-hydroxyflavone.

Nuclear Magnetic Resonance (NMR) provides the definitive structural fingerprint of a molecule.

  • Objective: To confirm the atomic connectivity and constitution of 7-benzyloxy-5-hydroxyflavone. The chemical shifts of aromatic protons are critical for distinguishing between isomers.[6][7]

  • Methodology:

    • Sample Preparation: Accurately weigh ~5-10 mg of the reference standard and dissolve in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • ¹H NMR Acquisition: Acquire a proton NMR spectrum. Key expected signals include the benzylic CH₂ protons, the distinct aromatic protons of the flavone A, B, and C rings, and the benzyl group's phenyl protons.[6][8]

    • ¹³C NMR Acquisition: Acquire a carbon-13 spectrum. This provides information on all carbon atoms, including the flavone and benzyl carbonyls.[6][9][10]

    • Data Analysis: Compare the observed chemical shifts and coupling constants with established data for flavonoid structures to confirm the identity.[7]

HRMS confirms the elemental composition by providing a highly accurate mass measurement.

  • Objective: To verify the molecular formula (C₂₂H₁₆O₄) by determining the exact mass of the molecular ion.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the standard in a suitable solvent like methanol or acetonitrile.

    • Infusion & Analysis: Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in electrospray ionization (ESI) mode.[11][12]

    • Data Analysis: Compare the measured mass of the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ against the theoretical exact mass. The mass error should be less than 5 ppm.

Pillar 2: Quantifying Purity and Profiling Impurities

Purity is not merely a percentage; it is a comprehensive understanding of all components in the material. A validated standard must have its purity determined by a stability-indicating method.[13]

HPLC is the workhorse for purity determination in pharmaceutical analysis.[13][14]

  • Objective: To separate and quantify 7-benzyloxy-5-hydroxyflavone from any potential process-related impurities or degradation products. The method must be validated for specificity, linearity, accuracy, and precision.[2][15]

  • Instrumentation & Conditions:

    • System: Gradient HPLC with a UV/Vis or Photodiode Array (PDA) detector.[13]

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[16]

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A typical gradient might run from 30% B to 90% B over 25 minutes to ensure separation of compounds with different polarities.[16]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Set at the λmax of the flavone, typically around 254 nm or 350 nm.[17]

    • Column Temperature: 30 °C.[16]

  • Methodology:

    • Standard Preparation: Prepare a stock solution of the reference standard in methanol and create a series of calibration standards covering the expected range (e.g., 1-100 µg/mL).[18][19]

    • Linearity: Inject the calibration standards in triplicate to establish the calibration curve and confirm linearity (R² > 0.999).[19][20]

    • Purity Assessment: Inject a precisely known concentration of the standard. Purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks. A high-purity standard should be ≥99.5%.

The difference in quality becomes stark when comparing chromatograms.

Table 1: Comparative HPLC Purity Analysis

ParameterValidated Reference Standard "Research Grade" Alternative
Purity (Area %) 99.8%94.2%
Major Impurity Impurity A (0.08%)Impurity B (3.1%)
Other Impurities 3 impurities < 0.05%5 impurities > 0.2%
Chromatogram Sharp, symmetric main peak with a clean baseline.Broader main peak, significant co-eluting impurity peaks.

digraph "Impurity_Identification" {
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];
start [label="Impurity Detected by HPLC-UV", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
lcms [label="Analyze by LC-MS/MS"];
mass_match [label="Does [M+H]⁺ match\nknown process impurity?", shape=diamond, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"];
fragmentation [label="Analyze MS/MS\nFragmentation Pattern"];
structure_confirm [label="Confirm Structure\n(e.g., Chrysin, dibenzylated product)", shape=document, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"];
unknown [label="Characterize as\n'Unknown Impurity'"];
isolate [label="Isolate by Prep-HPLC\n& Analyze by NMR"];
final_id [label="Definitive Structure Elucidation", shape=document, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"];

start -> lcms;
lcms -> mass_match;
mass_match -> fragmentation [label="Yes"];
fragmentation -> structure_confirm;
mass_match -> unknown [label="No"];
unknown -> isolate;
isolate -> final_id;

}

Caption: Decision tree for the structural elucidation of impurities.

Pillar 3: Proving Stability

A reference standard is useless if it degrades under normal storage or use. Stability testing, guided by ICH principles, is essential.[4][5]

This involves long-term and accelerated storage conditions, as well as forced degradation studies.

  • Objective: To evaluate the stability of the reference standard under defined storage conditions and to ensure the analytical method can separate the main component from its degradation products.[13]

  • Methodology:

    • Long-Term & Accelerated Storage: Store aliquots of the standard under ICH conditions (e.g., long-term at 25°C/60% RH and accelerated at 40°C/75% RH).[4][5]

    • Forced Degradation: Expose the material to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[21]

    • Analysis: At specified time points (e.g., 0, 3, 6, 12 months), analyze the stored samples using the validated HPLC method (Protocol 3).

    • Evaluation: Assess any change in purity or the appearance of new degradation peaks. For a stable standard, there should be no significant change in purity under recommended storage conditions.

Table 2: Comparative Stability Data (Accelerated Conditions: 40°C/75% RH)

Time PointValidated Reference Standard Purity (%) "Research Grade" Alternative Purity (%)
T = 0 99.8%94.2%
T = 3 Months 99.7%91.5% (New Degradant Peak at 1.8%)
T = 6 Months 99.6%88.1% (Degradant Peak at 4.5%)

The data clearly shows that the validated standard is robust, while the alternative material degrades significantly, making it unreliable for long-term use or for establishing accurate shelf-life data for a drug product.

Conclusion: The Value of Trust

References

  • Stability testing on typical flavonoid containing herbal drugs. (n.d.). Ingenta Connect.
  • Stability testing on typical flavonoid containing herbal drugs | Request PDF. (n.d.). ResearchGate.
  • 3-[3-(benzyloxy)propyl]-5-hydroxy-14-methoxy-3,4,5,6,7,8-hexahydro-1H-2-benzoxacyclododecin-1-one - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase.
  • Troubleshooting 5-Acetoxy-7-hydroxyflavone synthesis impurities. (n.d.). Benchchem.
  • Quantification and Stability Studies on the Flavonoids of Radix hedysari. (2006, August 12). ACS Publications.
  • Flavonoids - Target Analysis. (n.d.). Target Analysis.
  • The UVA and Aqueous Stability of Flavonoids Is Dependent on B-Ring Substitution. (2012, June 20). ACS Publications.
  • Synthesis and Biological Activity of 7-Benzyloxy and 7-Methoxy Flavone. (2026, March 13). ResearchGate.
  • Application Notes and Protocols for the Quantitative Analysis of 7-Hydroxyflavone Using High-Performance Liquid Chromatography (HPLC). (n.d.). Benchchem.
  • 7-Hydroxyflavone | C15H10O3 | CID 5281894. (n.d.). PubChem.
  • 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0205051). (n.d.). NP-MRD.
  • A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. (n.d.). PMC.
  • 1H and 13C-NMR data of hydroxyflavone derivatives. (2007, August 15). PubMed.
  • Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. (2015, July 14). La démarche ISO 17025.
  • Analytical method validation: A brief review. (2022, November 8). World Journal of Advanced Research and Reviews.
  • PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. (n.d.). PMC.
  • Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. (n.d.). Arabian Journal of Chemistry.
  • Methods of Protection/Deprotection of Hydroxy Groups in the Synthesis of Polyhydroxy Flavonols. (2024, October 29). Kharkiv University Bulletin. Chemical Series.
  • The synthesis of 5-hydroxyflavone. (n.d.). Journal of the Chemical Society (Resumed) (RSC Publishing).
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Benzyloxan-2-one. (n.d.). Benchchem.
  • (PDF) Mass spectrometry in the differentiation of flavanones and dihydroflavonols. (n.d.). ResearchGate.
  • Microbial Transformations of 7-Hydroxyflavanone. (n.d.). PMC.
  • Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. (2016, November 8). MDPI.
  • Novel Analytical Methods to Verify Effectiveness of Cleaning Processes. (n.d.). Thermo Fisher Scientific.
  • High-Resolution Mass Spectrometry Identification and Characterization of Flavonoids from Fridericia chica Leaves Extract with An. (2022, September 16). Semantic Scholar.
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016, October 20). ResearchGate.
  • Liquid Chromatography–Tandem Mass Spectrometry Determination and Pharmacokinetic Analysis of Amentoflavone and Its Conjugated Metabolites in Rats. (2014, November 21). Journal of Agricultural and Food Chemistry - ACS Publications.
  • Rapeti et al., IJPSR, 2021; Vol. 12(1): 217-225. (2019, December 26). International Journal of Pharmaceutical Sciences and Research.
  • 医薬品不純物の効率的な HPLC 試験法開発. (n.d.). OPAC.
  • HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa. (n.d.). CABI Digital Library.
  • Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water. (2020, July 6). PeerJ.
  • Validated HPLC method for mitragynine quantification in Kratom extract. (n.d.).
  • A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. (2004, September 30). MDPI.

Sources

Comparative

HPLC retention time comparison of 7-O-benzylchrysin and 5,7-dihydroxyflavone

An In-Depth Guide to the High-Performance Liquid Chromatography (HPLC) Retention Time Comparison of 7-O-benzylchrysin and 5,7-dihydroxyflavone Authored by a Senior Application Scientist This guide provides a detailed com...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the High-Performance Liquid Chromatography (HPLC) Retention Time Comparison of 7-O-benzylchrysin and 5,7-dihydroxyflavone

Authored by a Senior Application Scientist

This guide provides a detailed comparative analysis of the reversed-phase high-performance liquid chromatography (RP-HPLC) retention behavior of 7-O-benzylchrysin and its parent compound, 5,7-dihydroxyflavone, commonly known as chrysin. Designed for researchers, chemists, and drug development professionals, this document elucidates the fundamental principles governing their chromatographic separation, provides a robust experimental protocol, and interprets the resulting data based on molecular structure.

Introduction: The Structural Basis for Chromatographic Separation

Chrysin (5,7-dihydroxyflavone) is a naturally occurring flavone found in sources like honey, propolis, and passionflower, and is recognized for a wide spectrum of biological activities, including antioxidant and anti-inflammatory effects.[1][2][3] Its chemical structure features a flavone backbone with two hydroxyl groups at positions 5 and 7.[4] 7-O-benzylchrysin is a synthetic derivative where the hydroxyl group at the 7-position is etherified with a benzyl group.[5][6] This single modification dramatically alters the molecule's physicochemical properties, particularly its polarity and hydrophobicity, which are critical determinants of its behavior in RP-HPLC.

In reversed-phase chromatography, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar.[7] Compounds with greater hydrophobicity interact more strongly with the stationary phase, leading to longer retention times. Conversely, more polar compounds have a higher affinity for the mobile phase and elute more quickly. The benzylation of chrysin's 7-hydroxyl group replaces a polar functional group with a large, nonpolar benzyl moiety, leading to a significant increase in the molecule's overall hydrophobicity. Therefore, a longer retention time is predicted for 7-O-benzylchrysin compared to chrysin under identical RP-HPLC conditions.

Experimental Design and Methodology

The following protocol is a self-validating system designed for the robust separation and analysis of chrysin and 7-O-benzylchrysin. The choice of a C18 column, a gradient elution with acidified water and acetonitrile, and a standard flow rate is based on established methods for flavonoid analysis, ensuring high resolution and sensitivity.[8][9]

Materials and Reagents
  • Analytes: 5,7-dihydroxyflavone (Chrysin, >98% purity), 7-O-benzylchrysin (>98% purity)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Formic Acid (LC-MS Grade)

Instrumentation and Chromatographic Conditions
  • HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Stationary Phase: Agilent ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid (v/v) in Deionized Water.

  • Mobile Phase B: 0.1% Formic Acid (v/v) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Gradient Elution Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 60 40
    15.0 10 90
    20.0 10 90
    20.1 60 40

    | 25.0 | 60 | 40 |

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh 10 mg of chrysin and 10 mg of 7-O-benzylchrysin into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Working Standard Mixture (50 µg/mL): Pipette 0.5 mL of each stock solution into a single 10 mL volumetric flask. Dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure, from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc Analysis cluster_data Data Processing A Standard Weighing B Stock Solution Preparation (1 mg/mL) A->B C Working Standard Dilution (50 µg/mL) B->C D HPLC System Equilibration C->D E Sample Injection (10 µL) D->E F Gradient Elution & Separation E->F G DAD Detection (270 nm) F->G H Chromatogram Generation G->H I Peak Integration & Retention Time (tR) ID H->I J Comparative Analysis I->J Structural_Comparison cluster_key Key Modification chrysin chrysin benzylchrysin benzylchrysin A Polar -OH Group (Early Elution) B Nonpolar Benzyl Group (Late Elution) chrysin_pos->A benzylchrysin_pos->B

Caption: Structural comparison highlighting the key functional group difference.

Conclusion

The substitution of a single hydroxyl group with a benzyl ether linkage on the chrysin scaffold results in a predictable and significant increase in HPLC retention time under reversed-phase conditions. 7-O-benzylchrysin is substantially more hydrophobic than 5,7-dihydroxyflavone, leading to stronger interactions with the C18 stationary phase and, consequently, a later elution. This guide provides a robust framework and clear scientific rationale for the separation of these and structurally similar flavonoids, underscoring the direct relationship between molecular structure and chromatographic behavior.

References

  • High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. (2023). SciEnggJ, 16(01).
  • PubChem. (n.d.). Chrysin. National Center for Biotechnology Information. [Link]

  • Mani, R., & Natesan, V. (2025). Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential. PMC.
  • Khan, I., et al. (2025). Unlocking the potential of natural products: A comprehensive review of chrysin derivatives and their biological activities. Arabian Journal of Chemistry.
  • High Performance Liquid Chromatography Method Validation and Forced Degradation Studies of Chrysin. (2022). DergiPark. [Link]

  • Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evalu
  • Lee, J., et al. (2019). Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. MDPI. [Link]

  • Ramakrishnan, P., Kamalanathan, C., & Rajagopal, V. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine. [Link]

  • Analytical Method Development, Characterization, Evaluation of In-vitro Antioxidant and Anticancer Activity of Flavone Chrysin. (2021). ResearchGate. [Link]

  • RP-HPLC Method Development and Validation of Chrysin in Bulk and Marketed Formulation. (2019). ResearchGate. [Link]

  • Specifics of Separation of Flavonoids by Reverse Phase High Performance Liquid Chromatography on the Luna 5u C18(2) Column. (n.d.). ResearchGate. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). PMC. [Link]

  • Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection. (n.d.). PMC. [Link]

  • Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. (2012). SciELO. [Link]

  • Review of HPLC techniques for isolating flavonoids from plants belonging to Solanum family. (2024).
  • Kim, K. S., et al. (2002). High-performance liquid chromatographic analysis of chrysin derivatives on a Nova-Pak C18 column. Archives of Pharmacal Research, 25(5), 613-6. [Link]

  • Regioselectivity in Benzylation of Chrysin. (n.d.). Semantic Scholar.
  • SIMPLE SYNTHETIC PROCESSES FOR CHRYSIN, NORWOGONIN AND THEIR DERIVATIVES. (2010). ResearchGate. [Link]

  • Dolan, J. W. (2014). How Much Retention Time Variation Is Normal?. LCGC North America. [Link]

Sources

Validation

comparing P-glycoprotein binding of 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one and prenylated flavonoids

Executive Summary & Mechanistic Context Overexpression of P-glycoprotein (P-gp / ABCB1) is a primary driver of multidrug resistance (MDR) in oncology, actively extruding chemotherapeutic agents from tumor cells via ATP h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Overexpression of P-glycoprotein (P-gp / ABCB1) is a primary driver of multidrug resistance (MDR) in oncology, actively extruding chemotherapeutic agents from tumor cells via ATP hydrolysis. Modulating P-gp to resensitize resistant cells remains a critical objective in drug development. Flavonoids have emerged as highly promising modulators; their core structure—specifically the 5-hydroxy and 4-ketone groups—structurally mimics the adenine moiety of ATP, allowing them to bind the cytosolic Nucleotide Binding Domain (NBD) of P-gp .

This guide provides an objective, data-driven comparison of two distinct structural modifications of the flavone scaffold: 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one (an O-substituted derivative known as 7-O-benzylchrysin) and prenylated flavonoids (C-isoprenylated derivatives like 8-prenylchrysin). By analyzing their biophysical binding dynamics and cellular efficacy, this guide outlines the structural requirements for effective P-gp inhibition.

Structural Determinants of P-gp Binding

The efficacy of a flavonoid as a P-gp modulator is dictated by its ability to competitively overlap the ATP-binding site without becoming a transportable substrate itself .

  • 7-O-Benzylchrysin (O-Substitution): Adding a bulky, hydrophobic benzyl group at the 7-O position increases the overall in vitro binding affinity to the purified cytosolic domain compared to the parent compound (chrysin). However, this modification produces very low to moderate maximal quenching of the protein's intrinsic tryptophan fluorescence. Mechanistically, this indicates that O-benzylation shifts the binding pose away from the ATP site and toward the adjacent steroid-interacting region. Consequently, it fails to efficiently block ATP hydrolysis.

  • Prenylated Flavonoids (C-Isoprenylation): Substituting a 3,3-dimethylallyl (prenyl) group directly onto the carbon backbone (e.g., at C-6 or C-8) dramatically alters the interaction profile. C-prenylation not only increases binding affinity but also produces high maximal quenching of intrinsic fluorescence, confirming direct overlap with the ATP-binding site. Furthermore, the lipophilic prenyl chain anchors the molecule, facilitating a dual interaction with both the NBD and the Transmembrane Domain (TMD) .

PgpInteraction Pgp P-glycoprotein (ABCB1) Drug Efflux Pump NBD Nucleotide Binding Domain (NBD) Pgp->NBD TMD Transmembrane Domain (TMD) Pgp->TMD SteroidSite Steroid-Interacting Region NBD->SteroidSite ATPSite ATP Binding Site NBD->ATPSite FlavCore Flavone Scaffold (5-OH, 4-Ketone) FlavCore->ATPSite Basal Affinity OBenzyl 7-O-Benzylchrysin (O-Substitution) OBenzyl->SteroidSite Shifts Binding (Low Quenching) CPrenyl Prenylated Flavonoids (e.g., 8-Prenylchrysin) CPrenyl->TMD Dual Interaction CPrenyl->ATPSite Overlaps Site (High Quenching)

Mechanistic pathway of P-gp modulation comparing O-benzylated and C-prenylated flavonoids.

Comparative In Vitro & Cellular Efficacy

To objectively evaluate these compounds, we must look at both cell-free biophysical assays (to prove direct target engagement) and whole-cell assays (to prove physiological efficacy). The table below summarizes the performance of the parent scaffold against its O-benzylated and C-prenylated derivatives.

Compound ClassSpecific DerivativeNBD Binding AffinityIntrinsic Fluorescence QuenchingCellular P-gp Efflux Inhibition (vs. Cyclosporin A)Mechanistic Conclusion
Parent Flavone ChrysinModerateLow~20%Weak baseline ATP site interaction.
O-Substituted 7-O-BenzylchrysinHighLow / ModeratePoorBinds tightly but shifts to steroid region; fails to block efflux.
C-Prenylated 8-(3,3-dimethylallyl)chrysinVery HighHigh>100%Optimal ATP site overlap; highly effective cellular P-gp inhibitor.

Data synthesized from foundational structure-activity relationship studies on flavonoid MDR modulation .

Validated Experimental Protocols

As an application scientist, establishing a self-validating experimental system is paramount. The following protocols detail the causality behind the methodologies used to generate the comparative data above.

Protocol A: Intrinsic Tryptophan Fluorescence Quenching Assay

Causality: Measuring intrinsic tryptophan fluorescence is a highly sensitive, label-free method to quantify ligand binding. When a ligand binds competitively at or near the ATP site of the NBD, the microenvironment of local tryptophan residues is altered, resulting in a quantifiable quenching of emission. High quenching correlates with direct ATP site occlusion.

  • Protein Preparation: Express and purify the recombinant carboxyl-terminal NBD of mouse P-gp (or human equivalent) using a histidine-tag affinity column.

  • Ligand Preparation: Dissolve 7-O-benzylchrysin and 8-prenylchrysin in analytical-grade DMSO. Critical Control: Ensure final DMSO concentration in the assay buffer remains strictly <1% v/v to prevent solvent-induced protein unfolding.

  • Spectroscopy Setup: Place the NBD protein (typically 1–2 µM) in a quartz cuvette containing a physiological buffer (e.g., 50 mM Tris-HCl, pH 7.5). Set the spectrofluorometer excitation wavelength to 295 nm (specific for tryptophan to avoid tyrosine interference).

  • Titration & Measurement: Sequentially titrate the flavonoid (0.1 to 50 µM). Record the emission spectra between 320 and 360 nm after each addition.

  • Data Analysis: Plot the fractional quenching ( ΔF/F0​ ) against ligand concentration. Calculate the dissociation constant ( Kd​ ) and maximal quenching ( Qmax​ ).

Protocol B: Flow Cytometry-Based Daunomycin Accumulation Assay

Causality: K562/R7 leukemic cells overexpress P-gp, which actively pumps out the fluorescent chemotherapeutic substrate daunomycin (DNM). An effective P-gp inhibitor will block this efflux pump, leading to a measurable intracellular accumulation of DNM.

  • Cell Culture: Maintain K562/R7 (P-gp overexpressing) and wild-type K562 (P-gp negative) cells in RPMI 1640 medium. Self-Validation: The wild-type cells serve as the baseline control for maximum uninhibited DNM accumulation.

  • Modulator Pre-incubation: Seed cells at 5×105 cells/mL. Incubate aliquots with 10 µM of the test flavonoid. Include a positive control (e.g., 3 µM Cyclosporin A) and a vehicle-only negative control. Incubate for 15 minutes at 37°C.

  • Substrate Addition: Add 2 µM Daunomycin to all tubes. Incubate for exactly 30 minutes at 37°C to reach steady-state accumulation.

  • Reaction Halt: Stop the efflux mechanics by adding 2 mL of ice-cold PBS. Centrifuge immediately at 4°C, discard the supernatant, and resuspend the pellet in 500 µL of cold PBS.

  • Quantification: Analyze the samples using a flow cytometer (Excitation: 488 nm; Emission: 585 nm). Calculate the reversal fold by comparing the median fluorescence intensity (MFI) of the flavonoid-treated cells against the vehicle control.

Workflow Step1 1. Culture K562/R7 Cells (P-gp Overexpressing Model) Step2 2. Incubate with Flavonoid (Test Modulator) Step1->Step2 Step3 3. Add Daunomycin (DNM) (Fluorescent P-gp Substrate) Step2->Step3 Step4 4. Wash & Resuspend (Halt Efflux Reaction) Step3->Step4 Step5 5. Flow Cytometry Analysis (Quantify Intracellular DNM) Step4->Step5 Step6 6. Calculate Reversal Fold (Evaluate P-gp Inhibition) Step5->Step6

Step-by-step experimental workflow for validating P-gp efflux inhibition via flow cytometry.

Strategic Recommendations for Drug Development

For medicinal chemists and drug development professionals aiming to design next-generation MDR reversal agents based on the flavonoid scaffold:

  • Avoid O-Alkylation/O-Benzylation: While substituting the hydroxyl groups (like the 7-OH) with bulky benzyl groups increases general hydrophobicity and raw binding affinity, it detrimentally shifts the molecule's binding pose away from the catalytic ATP site.

  • Prioritize C-Prenylation: Direct carbon-carbon linkage of isoprenyl groups (specifically at the C-6 or C-8 positions of the A-ring) is the superior structural modification. It preserves the essential 5-OH/4-ketone pharmacophore required for ATP mimicry while providing the exact lipophilic anchoring needed to achieve high-affinity, competitive P-gp inhibition.

References

  • Comte G, Daskiewicz JB, Bayet C, Conseil G, Viornery-Vanier A, Dumontet C, Di Pietro A, Barron D. "C-Isoprenylation of Flavonoids Enhances Binding Affinity toward P-Glycoprotein and Modulation of Cancer Cell Chemoresistance." Journal of Medicinal Chemistry (2001). URL:[Link]

  • Di Pietro A, Conseil G, Pérez-Victoria JM, Dayan G, Baubichon-Cortay H, Trompier D, Steinfels E, Jault JM, de Almeida AM, Martins OB, Gamarro F, Castanys S. "Modulation by flavonoids of cell multidrug resistance mediated by P-glycoprotein and related ABC transporters." Cellular and Molecular Life Sciences (2002). URL:[Link]

  • Šmejkal K, et al. "Prenylated Flavonoids in Topical Infections and Wound Healing." International Journal of Molecular Sciences (2022). URL:[Link]

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of ¹H-NMR Spectra for Synthesized 7-O-Benzylchrysin

For professionals in drug discovery and synthetic chemistry, the unambiguous structural confirmation of a newly synthesized compound is the bedrock of all subsequent research. When synthesizing derivatives of natural pro...

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Author: BenchChem Technical Support Team. Date: March 2026

For professionals in drug discovery and synthetic chemistry, the unambiguous structural confirmation of a newly synthesized compound is the bedrock of all subsequent research. When synthesizing derivatives of natural products like Chrysin (5,7-dihydroxyflavone), even a seemingly straightforward modification such as benzylation requires rigorous analytical validation. This guide provides an in-depth, experience-driven framework for the cross-validation of ¹H-NMR spectra for 7-O-benzylchrysin, ensuring the integrity of your synthetic product. We will move beyond a simple checklist of steps to explain the underlying logic, enabling researchers to confidently interpret their data.

The Imperative of Structural Validation in Flavonoid Chemistry

Chrysin and its derivatives are of significant interest for their potential therapeutic properties, including anti-inflammatory and anticancer activities.[1] The introduction of a benzyl group at the 7-position (7-O-benzylchrysin) is a common strategy to modulate solubility and biological activity.[2] However, regioselectivity can be a concern during synthesis. ¹H-NMR spectroscopy is the primary tool for confirming that the benzylation has occurred at the intended 7-hydroxyl group and not the more acidic, chelated 5-hydroxyl group. A multi-faceted cross-validation approach is not merely good practice; it is essential for building a trustworthy data package for publication or further development.

Experimental Protocol: Acquiring a High-Fidelity ¹H-NMR Spectrum

The quality of the final data is fundamentally dependent on the initial data acquisition. The following protocol is designed to produce a high-resolution spectrum suitable for detailed analysis.

Causality Behind Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice.[3][4] It readily dissolves a broad range of flavonoids, from the polar chrysin precursor to the more lipophilic benzylated product. Crucially, it allows for the observation of exchangeable hydroxyl protons, which provide key structural information.

  • Internal Standard: Tetramethylsilane (TMS) is used to reference the spectrum to 0.00 ppm. Its single, sharp signal does not overlap with analyte resonances.

  • Concentration: A concentration of 5-10 mg/mL is optimal. It is high enough to achieve a good signal-to-noise ratio in a reasonable time frame without causing significant line broadening due to aggregation.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried, purified 7-O-benzylchrysin sample.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Homogenization: Gently vortex the tube until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Spectrometer Setup: The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[3]

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Acquire a standard 1D ¹H-NMR spectrum. Key parameters include a 30-degree pulse angle, an acquisition time of at least 2 seconds, and a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum to achieve a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm (or the residual DMSO peak to 2.50 ppm).

    • Integrate all signals to determine the relative number of protons.[5]

The Cross-Validation Framework: A Multi-Pronged Approach

A single spectrum, viewed in isolation, is insufficient. True confidence comes from comparing the experimental data against multiple, independent, and logical reference points.

Method 1: Comparison with the Starting Material (Chrysin)

This is the most direct and powerful method of validation. By comparing the product spectrum with that of the chrysin precursor, the specific structural changes resulting from the reaction are highlighted.

  • Disappearance of the 7-OH Signal: The broad singlet corresponding to the 7-OH proton in chrysin (typically around 10.8 ppm in DMSO-d₆) should be absent in the product spectrum.

  • Appearance of Benzyl Group Signals: New signals corresponding to the benzylic methylene protons (-O-CH₂ -Ph) and the five aromatic protons of the benzyl ring will appear. The methylene protons typically resonate as a sharp singlet around 5.2-5.4 ppm.[3] The aromatic protons will appear in the 7.3-7.5 ppm region.

  • Shifts in A-Ring Protons: The chemical shifts of the H-6 and H-8 protons on the A-ring are sensitive to the nature of the substituent at the 7-position. Benzylation will induce small but measurable shifts in these protons compared to their positions in the chrysin spectrum.

Method 2: Internal Validation with 2D-NMR Spectroscopy

Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) serve as an internal cross-check by revealing the connectivity of atoms within the molecule.

  • COSY: This experiment shows which protons are coupled to each other (typically through 2 or 3 bonds). It would confirm the coupling between the H-6 and H-8 protons on the A-ring and the couplings among the protons on the B-ring.

  • HMBC: This experiment shows correlations between protons and carbons over 2-3 bonds. A crucial validation would be to observe a correlation between the benzylic methylene protons (~5.3 ppm) and the C-7 carbon of the flavonoid skeleton, providing definitive proof of the benzylation site.

Data Presentation: A Comparative Analysis

The table below summarizes the expected ¹H-NMR data for Chrysin and the synthesized 7-O-benzylchrysin, providing a clear template for comparison with your experimental results. Chemical shifts are based on typical values reported for flavonoids in DMSO-d₆.[6][7]

Proton Assignment Chrysin 7-O-Benzylchrysin (Predicted) Rationale for Change
5-OH~12.78 ppm (s, 1H)~12.77 ppm (s, 1H)Unchanged. The 5-OH group remains, chelated to the C4-carbonyl.[1]
7-OH~10.85 ppm (s, 1H)AbsentReplaced by the benzyl ether linkage.
H-2', H-6'~8.08 ppm (d, 2H)~8.10 ppm (d, 2H)Minor shift due to long-range electronic effects.
H-3', H-4', H-5'~7.60 ppm (m, 3H)~7.62 ppm (m, 3H)Minor shift due to long-range electronic effects.
H-3~7.00 ppm (s, 1H)~7.05 ppm (s, 1H)Minor shift.
H-8~6.52 ppm (d, 1H)~6.85 ppm (d, 1H)Significant downfield shift upon etherification at C-7.
H-6~6.21 ppm (d, 1H)~6.45 ppm (d, 1H)Significant downfield shift upon etherification at C-7.
-O-CH₂ -PhAbsent~5.38 ppm (s, 2H)Appearance of the new benzylic methylene group.[3]
Benzyl Ar-HAbsent~7.35-7.50 ppm (m, 5H)Appearance of the five aromatic protons from the benzyl group.

Visualizing the Validation Process

To ensure clarity, the entire validation process, from synthesis to final confirmation, can be visualized as a structured workflow. The logical connections underpinning the cross-validation strategy can also be mapped.

G cluster_0 Synthesis & Purification cluster_1 Data Acquisition & Processing cluster_2 Cross-Validation cluster_3 Conclusion Syn Synthesis of 7-O-benzylchrysin Pur Purification (e.g., Column Chromatography) Syn->Pur NMR 1D/2D NMR Data Acquisition Pur->NMR Proc Data Processing (Phasing, Referencing) NMR->Proc CV Experimental Spectrum of Product Proc->CV Lit Literature & Database Comparison CV->Lit Precursor Precursor (Chrysin) Spectrum Comparison CV->Precursor TwoD 2D-NMR (COSY, HMBC) CV->TwoD Confirm Structural Confirmation Lit->Confirm Precursor->Confirm TwoD->Confirm

Caption: Experimental workflow from synthesis to structural confirmation.

G cluster_result center_node Experimental ¹H-NMR Data for Synthesized Product node_precursor Reference Data: Precursor (Chrysin) Spectrum center_node->node_precursor Compare node_2d Internal Validation: 2D-NMR Correlations (COSY, HMBC) center_node->node_2d Confirm Connectivity node_lit External Validation: Literature & Database Spectra center_node->node_lit Compare node_comp Theoretical Validation: Computational Prediction (Optional) center_node->node_comp Compare result High-Confidence Structural Elucidation node_precursor->result node_2d->result node_lit->result node_comp->result

Caption: Logical framework for the cross-validation of spectral data.

Conclusion

The structural verification of a synthesized molecule like 7-O-benzylchrysin is a foundational requirement for credible research. Relying on a single ¹H-NMR spectrum is insufficient. By implementing a rigorous cross-validation framework—comparing the product's spectrum against its precursor, using internal checks like 2D-NMR, and referencing established literature—researchers can achieve an exceptionally high degree of confidence in their results. This methodical approach not only validates the chemical structure but also upholds the principles of scientific integrity, ensuring that subsequent biological and pharmacological studies are built on a solid analytical foundation.

References

  • Synthesis of chrysin derivatives and screening of antitumor activity. (2019). Journal of Asian Natural Products Research, 22(5), 444-451. [Link]

  • Assessing the quality of solution nuclear magnetic resonance structures by complete cross-validation. (n.d.). PubMed. [Link]

  • Design, synthesis, and biologic evaluation of novel chrysin derivatives as cytotoxic agents and caspase-3/7 activators. (2019). Dove Medical Press. [Link]

  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (2023). Longdom Publishing. [Link]

  • Design, synthesis, and biologic evaluation of novel chrysin derivatives as cytotoxic agents and caspase-3/7 activators. (2019). PMC. [Link]

  • Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages. (n.d.). PMC. [Link]

  • Complete Cross-Validation and R-Factor Calculation of a Solid-State NMR Derived Structure. (2001). Journal of the American Chemical Society. [Link]

  • Structural Characterization of Chrysin Derivatives. (2020). Journal of Chemical and Pharmaceutical Research, 12(7). [Link]

  • Simple synthetic processes for chrysin, norwogonin and their derivatives. (2010). International Journal of Research in Ayurveda & Pharmacy, 1(1), 225-233. [Link]

  • NMR Chemical Shifts of Common Flavonoids. (n.d.). PMC. [Link]

  • NMR Chemical Shifts of Common Flavonoids. (2025). Thieme Connect. [Link]

  • Classification of Flavonoid Metabolomes via Data Mining and Quantification of Hydroxyl NMR Signals. (n.d.). PMC. [Link]

  • Understanding NMR Spectroscopy: A Beginner's Guide. (n.d.). Vedantu. [Link]

  • Nuclear Magnetic Resonance Analysis of Flavonoids. (n.d.). UT Austin. [Link]

  • Basic Concepts, Principles and Applications of NMR Spectroscopy. (2014). International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Classification of Flavonoid Metabolomes via Data Mining and Quantification of Hydroxyl NMR Signals. (2020). Analytical Chemistry. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Book. [Link]

  • SIMPLE SYNTHETIC PROCESSES FOR CHRYSIN, NORWOGONIN AND THEIR DERIVATIVES. (2025). ResearchGate. [Link]

  • Applications of 1H Nuclear Magnetic Resonance Spectroscopy in Clinical Microbiology. (2016). IntechOpen. [Link]

  • Automated Methods for Identification and Quantification of Structural Groups from Nuclear Magnetic Resonance Spectra Using Support Vector Classification. (2021). Journal of Chemical Information and Modeling. [Link]

  • Experimental procedures, characterization data and copies of NMR spectra. (n.d.). Beilstein Journals. [Link]

  • 1H NMR Spectroscopy. (n.d.). Handout. [Link]

  • Synthesis of C(7) modified chrysin derivatives designing to inhibit beta-ketoacyl-acyl carrier protein synthase III (FabH) as antibiotics. (2009). PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one

As a Senior Application Scientist, I recognize that handling synthetic flavonoid derivatives requires more than a cursory glance at a standard Safety Data Sheet (SDS). 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one (C...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling synthetic flavonoid derivatives requires more than a cursory glance at a standard Safety Data Sheet (SDS). 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one (CAS: 110506-85-9), commonly referred to as 7-O-benzylchrysin, is a biologically active compound frequently utilized in drug development for its potential kinase inhibition and antioxidant properties [1].

While the dry powder presents standard particulate hazards, the true operational risk emerges during solubilization. Flavonoids are highly hydrophobic, necessitating aggressive organic solvents like Dimethyl Sulfoxide (DMSO) for in vitro assays. This transition from a dry powder to a DMSO-solubilized state fundamentally alters the compound's risk profile, requiring a dynamic approach to Personal Protective Equipment (PPE).

Here is the authoritative, step-by-step safety and operational guide for handling this compound.

Physicochemical Properties & Hazard Assessment

Before selecting PPE, we must understand the physical and chemical nature of the compound. As a chrysin derivative, this compound is classified under the Globally Harmonized System (GHS) as a skin, eye, and respiratory irritant[2].

Table 1: Quantitative Data and Hazard Profile

PropertyValue / SpecificationOperational Implication
Chemical Name 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-oneN/A
CAS Number 110506-85-9N/A
Molecular Weight 344.36 g/mol [1]Heavy molecule; settles quickly but forms fine dust.
Physical State Solid (Crystalline Powder)Prone to static charge accumulation during weighing.
GHS Hazard Codes H315, H319, H335 [2]Direct contact causes acute dermal and ocular irritation.

Personal Protective Equipment (PPE) Matrix

The most common failure point in laboratory safety is using static PPE for a dynamic workflow. Your protective equipment must evolve based on the physical state of the chemical.

Table 2: Dynamic PPE Specifications

Protection TierEquipment SpecificationMaterial / StandardBreakthrough Time
Eye/Face Tight-fitting chemical safety gogglesEN 166 / ANSI Z87.1N/A
Respiratory Particulate Respirator (N95 / FFP2)NIOSH / EN 149N/A
Dermal (Dry Powder) Disposable Nitrile GlovesNitrile (>0.11 mm)>480 min (Dry Powder)
Dermal (Solubilized) Heavy-duty Butyl Rubber GlovesButyl Rubber (>0.3 mm)>480 min (DMSO) [3]
The Causality of Glove Selection (Expert Insight)

Why do we switch from nitrile to butyl rubber during solubilization? Nitrile provides excellent dexterity and sufficient barrier protection against the dry 7-O-benzylchrysin powder. However, once you introduce DMSO to solubilize the flavonoid, nitrile becomes a liability. DMSO is a "universal solvent" and a potent penetration enhancer. It degrades thin nitrile rapidly (breakthrough time < 10 minutes) and will carry the dissolved flavonoid directly through the compromised glove and into your dermal barrier [3]. Switching to butyl rubber or neoprene gloves prior to handling the DMSO solution is a mandatory, self-validating safety step.

Operational Workflow: Step-by-Step Handling

This protocol ensures containment and prevents cross-contamination during the preparation of stock solutions.

Step 1: Workspace Preparation

  • Conduct all handling inside a certified ductless powder hood or a standard chemical fume hood with the sash lowered.

  • Causality: Fume hoods have high airflow that can scatter fine powders. Using a draft shield around the analytical balance prevents the crystalline powder from dispersing into the operator's breathing zone.

Step 2: Weighing and Transfer

  • Equip standard PPE (Nitrile gloves, N95 respirator, goggles, lab coat).

  • Use an anti-static spatula (or pass a static ionizer over the container).

  • Causality: Flavonoid powders readily accumulate static charge, causing them to "jump" from the spatula, leading to inaccurate measurements and environmental contamination.

  • Transfer the weighed powder into a pre-tared, amber glass vial (flavonoids can be light-sensitive).

Step 3: Solubilization (The Critical Transition)

  • STOP. Remove nitrile gloves. Wash hands. Don heavy-duty butyl rubber gloves.

  • Add the required volume of DMSO to the amber vial to achieve the desired molarity.

  • Seal the vial tightly with a PTFE-lined cap before vortexing. Do not use parafilm, as DMSO will dissolve it.

Workflow Start Start: PPE Verification Weighing Weighing in Fume Hood (Draft Shield Active) Start->Weighing Verified Spill Spill Detected? Weighing->Spill Solubilization Solubilization (DMSO/EtOH) Assay Proceed to Assay Solubilization->Assay Spill->Solubilization No CleanUp Spill Mitigation Protocol Spill->CleanUp Yes Waste Hazardous Waste Disposal CleanUp->Waste Assay->Waste Post-experiment

Operational workflow for the safe handling, solubilization, and disposal of 7-O-benzylchrysin.

Spill Response & Waste Disposal Plan

A robust safety protocol must include immediate remediation steps that prevent a localized spill from becoming a laboratory-wide exposure event.

Spill Mitigation Protocol
  • Isolate & Evacuate: Restrict access to the immediate area.

  • Dry Powder Spill: Do NOT sweep with a brush, as this aerosolizes the irritant. Gently cover the powder with damp absorbent paper towels to suppress dust, then carefully scoop the material into a hazardous waste bag. Alternatively, use a HEPA-filtered vacuum dedicated to chemical spills.

  • Solvent (DMSO) Spill: Apply an inert, non-combustible absorbent material (e.g., vermiculite or sand) over the liquid. Do not use combustible materials like sawdust.

  • Decontamination: Wash the affected surface with a detergent solution, followed by a 70% ethanol wipe-down to remove any residual hydrophobic compound.

Waste Disposal Plan
  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, damp paper towels) must be placed in a sealed, clearly labeled biohazard/chemical waste container slated for high-temperature incineration .

  • Liquid Waste: DMSO-solubilized flavonoid waste must be segregated into a designated Non-Halogenated Organic Waste carboy. Ensure the carboy is kept in secondary containment and away from strong oxidizing agents, which can react violently with DMSO.

References

  • PubChem. "7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one | C22H16O4 | CID 5403474". National Center for Biotechnology Information. URL: [Link]

  • Shield Scientific. "Ultimate Guide to Chemical Resistant Disposable Gloves". URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one
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